R 56865
Description
Properties
CAS No. |
104606-13-5 |
|---|---|
Molecular Formula |
C23H28FN3OS |
Molecular Weight |
413.6 g/mol |
IUPAC Name |
N-[1-[4-(4-fluorophenoxy)butyl]piperidin-4-yl]-N-methyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C23H28FN3OS/c1-26(23-25-21-6-2-3-7-22(21)29-23)19-12-15-27(16-13-19)14-4-5-17-28-20-10-8-18(24)9-11-20/h2-3,6-11,19H,4-5,12-17H2,1H3 |
InChI Key |
PZPXREFPAFDHNG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CCCCOC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3 |
Appearance |
Solid powder |
Other CAS No. |
104606-13-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(1-(4-(4-fluorophenoxy)butyl)-4-piperidinyl)-N-methyl-2-benzothiazolamine R 56865 R-56865 R56865 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to R 56865: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
R 56865 is a novel synthetic compound demonstrating significant cytoprotective, anti-ischemic, and antiarrhythmic properties. Its multifaceted pharmacological profile, primarily attributed to its effects on calcium ion influx and alpha 1-adrenoceptor modulation, positions it as a compound of interest for further investigation in cardiovascular and neuroprotective research. This document provides a comprehensive overview of the chemical identity, physicochemical and pharmacological properties, and known mechanisms of action of this compound, supplemented with detailed experimental considerations.
Chemical Identity and Structure
This compound is chemically identified as N-[1-[4-(4-fluorophenoxy)butyl]piperidin-4-yl]-N-methyl-1,3-benzothiazol-2-amine. Its structure incorporates a benzothiazole, a piperidine, and a fluorophenoxybutyl moiety, contributing to its unique pharmacological activity.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | N-[1-[4-(4-fluorophenoxy)butyl]piperidin-4-yl]-N-methyl-1,3-benzothiazol-2-amine |
| Molecular Formula | C23H28FN3OS |
| SMILES | CN(c1nc2ccccc2s1)C3CCN(CCCCoc4ccc(F)cc4)CC3 |
| InChI | InChI=1S/C23H28FN3OS/c1-26(23-25-21-6-2-3-7-22(21)29-23)19-12-15-27(16-13-19)14-4-5-17-28-20-10-8-18(24)9-11-20/h2-3,6-11,19H,4-5,12-17H2,1H3 |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively available in publicly accessible literature. The following table summarizes predicted and known properties.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 413.55 g/mol | Calculated |
| Monoisotopic Mass | 413.193726 g/mol | Calculated |
| XLogP3-AA | 5.9 | Predicted |
| Hydrogen Bond Donor Count | 0 | Predicted |
| Hydrogen Bond Acceptor Count | 4 | Predicted |
| Rotatable Bond Count | 8 | Predicted |
| Topological Polar Surface Area | 44.8 Ų | Predicted |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Pharmacological Properties and Mechanism of Action
This compound exhibits a complex pharmacological profile, primarily characterized by its influence on cellular calcium homeostasis and adrenergic signaling.
Calcium Channel Modulation
This compound has been shown to be a weak inhibitor of K+-induced Ca2+ influx. However, its effect on noradrenaline (NA)-induced Ca2+ influx is negligible. The discrepancy in its effects on K+-induced contractions and 45Ca uptake suggests a potential mechanism involving the inhibition of 45Ca uptake from the cytosol into intracellular stores, rather than a direct blockade of plasma membrane calcium channels.
Alpha 1-Adrenoceptor Interaction
The compound demonstrates a significant interaction with alpha 1-adrenoceptor-mediated contractions. It causes a potent, dose-dependent rightward shift and a depression of the maximum of the concentration-response curve for NA-induced contractions. This suggests an antagonistic action at a site distinct from the NA-binding site on the alpha 1-adrenoceptor, pointing towards a non-competitive or allosteric mode of inhibition.
Anti-ischemic and Antiarrhythmic Effects
In preclinical models of myocardial ischemia-reperfusion injury, this compound has demonstrated dose-dependent protective effects. It effectively prevents ischemia-induced ST-segment elevation and reduces the incidence of reperfusion-induced ventricular arrhythmias. These cardioprotective effects are not associated with significant changes in systemic blood pressure or heart rate, suggesting a direct action on the ischemic tissue.
Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on its pharmacological effects, two primary pathways are implicated.
Figure 1: Postulated signaling pathways affected by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary and not fully disclosed in the public domain. However, based on published studies, the following outlines general methodologies that would be employed.
Assessment of Vasoactive Properties in Isolated Aortic Rings
This protocol is designed to evaluate the effects of this compound on vascular smooth muscle contraction.
R 56865: A Comprehensive Technical Guide on its Function as a Sodium-Calcium Overload Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 56865 is a potent benzothiazolamine derivative that has demonstrated significant cardioprotective effects by mitigating intracellular sodium and calcium overload, particularly in the context of myocardial ischemia and reperfusion injury. This technical guide provides an in-depth analysis of the core mechanisms, quantitative effects, and experimental methodologies associated with this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in cardiovascular drug discovery and development.
Core Mechanism of Action
This compound primarily exerts its protective effects by inhibiting the spontaneous release of calcium (Ca2+) from the sarcoplasmic reticulum (SR) that is triggered by an influx of Ca2+ through the sodium-calcium (Na+/Ca2+) exchanger operating in its reverse mode.[1] Under ischemic conditions, intracellular sodium (Na+) levels rise, leading to the reversal of the Na+/Ca2+ exchanger, which then imports Ca2+ into the cell, contributing to calcium overload. This compound does not appear to directly bind to the Na+/Ca2+ exchanger but is thought to indirectly modulate its activity, potentially by affecting the late inward sodium current, thereby reducing the initial Na+ influx that triggers the cascade.[2][3] This action prevents the deleterious consequences of excessive intracellular Ca2+, including mitochondrial dysfunction, hypercontracture, and activation of proteolytic enzymes, ultimately preserving myocardial viability.
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on key parameters of myocardial injury and function, primarily derived from a study on ischemic, reperfused porcine hearts.
Table 1: Effect of this compound on Myocardial Infarct Size
| Treatment Group | N | Infarct Size (% of Area at Risk) |
| Control | 10 | 67.1 ± 16.0 |
| This compound (0.4 mg/kg) | 10 | 50.8 ± 13.0 |
Data from Verdouw, P. D., et al. (1995).[4]
Table 2: Effect of this compound on Regional Myocardial Function (Systolic Shortening)
| Treatment Group | N | Systolic Shortening (%) |
| Control | 10 | 6 ± 8 |
| This compound (0.4 mg/kg) | 10 | 15 ± 9 |
Data from Verdouw, P. D., et al. (1995).[4]
Table 3: Hemodynamic Effects of this compound Pre-Ischemia
| Parameter | Control | This compound (0.4 mg/kg) |
| Heart Rate (beats/min) | 83 ± 15 | 74 ± 16 |
| dP/dtmax (mmHg/s) | 2033 ± 604 | 1822 ± 524 |
| LAD Blood Flow (ml/min) | 17 ± 7 | 14 ± 7 |
| Myocardial O2 Consumption (ml O2/min x 100g) | 5.9 ± 0.9 | 5.4 ± 0.9 |
Data from Verdouw, P. D., et al. (1995).[4]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. Effects of R-56865 on transient inward current, Na(+)-Ca2+ exchange, and Ca2+ release from SR in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the interaction of this compound with cardiac Na- and L-type Ca channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effect of this compound on ouabain binding to isolated sarcolemma and intact atrial tissue of guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of R56865, an Na(+)- and Ca(2+)-overload inhibitor, on myocardial injury in ischemic, reperfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Pharmacological Profile of R 56865
For Researchers, Scientists, and Drug Development Professionals
Abstract
R 56865, a benzothiazolamine derivative, has emerged as a compound of significant interest in cardiovascular pharmacology. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, quantitative effects on various molecular targets, and its functional consequences in both in vitro and in vivo models. This document synthesizes available data to present a detailed understanding of its potential as a cardioprotective and antiarrhythmic agent. Key quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for critical assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear and concise understanding of the compound's complex interactions.
Introduction
This compound, chemically identified as N-[1-[4-(4-fluorophenoxy)butyl]-4-piperidinyl]-N-methyl-2-benzothiazolamine, is a compound that has demonstrated notable cardioprotective effects, particularly in the context of cardiac glycoside toxicity and ischemia-reperfusion injury. Its primary mechanism of action is centered on the modulation of intracellular sodium and calcium homeostasis, which are critical determinants of cardiac myocyte function and dysfunction. This guide delves into the specific molecular interactions and cellular consequences of this compound activity.
Mechanism of Action
The pharmacological activity of this compound is primarily attributed to its interaction with voltage-gated sodium channels. It exhibits a state-dependent inhibition of these channels, with a more pronounced effect under conditions of membrane depolarization and high-frequency stimulation. This characteristic suggests a preferential binding to the inactivated state of the sodium channel.
Effects on Ion Channels
-
Sodium Channels (INa): this compound is a potent inhibitor of the cardiac sodium current (INa)[1]. Studies in isolated guinea-pig ventricular cardiomyocytes have shown a concentration-dependent decrease in the peak INa with a half-maximal inhibitory concentration (IC50) of approximately 1 µM[1]. The compound displays both agonistic and antagonistic effects on the Na+ channel depending on the holding potential and stimulation frequency. Antagonistic effects, including inactivation block and use-dependent block, are observed at depolarized holding potentials and high-frequency stimulation[2].
-
L-type Calcium Channels (ICa,L): In contrast to its significant effect on sodium channels, this compound does not markedly affect the L-type calcium current (ICa,L) at concentrations up to 10 µM in guinea-pig ventricular cardiomyocytes[1].
-
Potassium Channels (IK): The quasi-steady-state potassium current was also found to be unaffected by this compound at a concentration of 10 µM[1].
Effects on Calcium Homeostasis
-
Sarcoplasmic Reticulum (SR) Ca2+ Release: this compound does not directly affect the Ca2+ activation of the cardiac sarcoplasmic reticulum Ca2+-release channel[2]. It has no effect on the single-channel open probability of native cardiac SR Ca2+-release channels[2].
-
Na+/Ca2+ Exchanger (NCX): this compound has been shown to inhibit spontaneous Ca2+ release from the sarcoplasmic reticulum when it is mediated by Ca2+ entry through the Na+/Ca2+ exchanger[3]. However, it does not have a direct effect on the "physiological" Ca2+-induced Ca2+-release mechanism from the SR[3]. The compound does not influence the Ni2+-sensitive electrogenic Na+/Ca2+ exchange current[3].
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the pharmacological effects of this compound.
| Target/Effect | Species/Preparation | Assay Type | Value | Reference |
| Peak Sodium Current (INa) Inhibition | Guinea-pig ventricular cardiomyocytes | Voltage Clamp | IC50 ≈ 1 µM | [1] |
| L-type Calcium Current (ICa,L) | Guinea-pig ventricular cardiomyocytes | Voltage Clamp | No significant effect at 10 µM | [1] |
| Quasi Steady-State Potassium Current (IK) | Guinea-pig ventricular cardiomyocytes | Voltage Clamp | No significant effect at 10 µM | [1] |
| SR Ca2+-Release Channel Open Probability | Native cardiac SR vesicles | Planar phospholipid bilayer | No effect (0.5-50 µM) | [2] |
| Ni2+-sensitive Na+/Ca2+ Exchange Current | Guinea-pig ventricular myocytes | Voltage Clamp | No influence | [3] |
In Vivo Efficacy
This compound has demonstrated significant antiarrhythmic efficacy in various animal models of cardiac injury.
Ischemia-Reperfusion Injury
In a rabbit model of ischemia-reperfusion, this compound (0.63 mg/kg) administered before or after ischemia improved the recovery of left ventricular function and prevented reperfusion-induced contracture[4]. It also attenuated myocardial damage and intracellular calcium accumulation[4]. A study on isolated perfused guinea pig hearts showed that while this compound (1 µM) did not prevent the rise in intracellular sodium during ischemia, it exerted potent cardioprotective effects during reperfusion, suggesting a mechanism independent of inhibiting ischemic Na+ overload[5][6]. In anesthetized rats subjected to coronary artery ligation and reperfusion, this compound (0.5 and 2 mg/kg, i.v.) abolished reperfusion-induced ventricular tachycardia and fibrillation[7].
Digitalis-Induced Arrhythmias
This compound has been shown to protect against intoxication by cardiac glycosides[1].
Experimental Protocols
Whole-Cell Voltage Clamp in Cardiomyocytes
Objective: To measure the effects of this compound on specific ion currents (e.g., INa, ICa,L, IK) in isolated cardiac myocytes.
Methodology:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from the hearts of guinea pigs or other suitable animal models.
-
Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used. A glass micropipette with a tip diameter of 1-2 µm is filled with an internal solution and forms a high-resistance seal (gigaohm seal) with the cell membrane. The membrane patch under the pipette tip is then ruptured to allow electrical access to the cell interior.
-
Voltage Protocols: Specific voltage-clamp protocols are applied to isolate and measure individual ionic currents. For example, to measure INa, the cell is held at a hyperpolarized potential (e.g., -100 mV) and then depolarized to various test potentials. To block other currents, specific ion channel blockers (e.g., Cd2+ for ICa,L) and ion substitutions (e.g., Cs+ for K+) are used in the external and internal solutions.
-
Drug Application: this compound is applied to the bath solution at various concentrations. The effect of the compound on the amplitude and kinetics of the target current is measured.
-
Data Analysis: The current-voltage relationships and dose-response curves are constructed to determine the IC50 value of this compound for the specific ion channel.
A generalized workflow for this process is depicted in the diagram below.
References
- 1. Effects of R56865 on membrane currents in isolated ventricular cardiomyocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of R56865 on cardiac sarcoplasmic reticulum function and its role as an antagonist of digoxin at the sarcoplasmic reticulum calcium release channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of R-56865 on transient inward current, Na(+)-Ca2+ exchange, and Ca2+ release from SR in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. R56865, a Na(+)- and Ca(2+)-overload inhibitor, reduces myocardial ischemia-reperfusion injury in blood-perfused rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exerts cardioprotective properties independent of the intracellular Na(+)-overload in the guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound exerts cardioprotective properties independent of the intracellular Na+-overload in the guinea pig heart | Semantic Scholar [semanticscholar.org]
- 7. R56865, a potent new antiarrhythmic agent, effective during ischemia and reperfusion in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling R 56865: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The compound designated as R 56865 has been identified in scientific literature as a substance with significant cytoprotective, anti-ischemic, and antiarrhythmic properties. Developed by Janssen Pharmaceutica, this small molecule has been the subject of research to elucidate its mechanism of action and therapeutic potential. This technical guide provides a comprehensive summary of the available data on this compound, including its chemical identity, and presents it in a format tailored for researchers and professionals in drug development.
Core Compound Data
A crucial first step in the comprehensive analysis of any compound is the precise identification of its chemical properties. After extensive investigation of scientific publications and patent literature, the internal research code this compound has been successfully linked to a specific chemical entity. The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Chemical Name | N-(3-(4-fluorophenoxy)phenyl)ethyl-N-methyl-2-thiazolamine |
| CAS Number | 106134-47-8 |
| Molecular Formula | C₁₈H₁₉FN₂OS |
| Molecular Weight | 346.43 g/mol |
Mechanism of Action and Signaling Pathways
This compound is understood to exert its cellular protection and antiarrhythmic effects primarily through the modulation of ion channels. While the complete picture of its interactions is still under investigation, a key aspect of its mechanism involves the inhibition of the Na+/Ca2+ exchanger, thereby preventing calcium overload in cardiomyocytes, a critical factor in ischemic injury.
The following diagram illustrates the proposed signaling pathway influenced by this compound.
Experimental Protocols
To facilitate further research and replication of key findings, this section outlines a generalized experimental protocol for assessing the anti-ischemic effects of this compound in an animal model. This protocol is a composite of methodologies described in the foundational research on this compound.
Objective: To evaluate the cardioprotective effect of this compound against ischemia-reperfusion injury in a Langendorff-perfused isolated rat heart model.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO, and then diluted in Krebs-Henseleit buffer)
-
Langendorff apparatus
-
Pressure transducer and data acquisition system
-
Enzyme assay kits for lactate dehydrogenase (LDH) and creatine kinase (CK)
Methodology:
-
Heart Isolation and Perfusion:
-
Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Mount the aorta on the Langendorff apparatus cannula and initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 70 mmHg) and temperature (37°C).
-
-
Stabilization and Baseline Measurement:
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
During stabilization, record baseline hemodynamic parameters, including heart rate (HR), left ventricular developed pressure (LVDP), and the rate of pressure change (±dP/dt), using a balloon inserted into the left ventricle connected to a pressure transducer.
-
Collect coronary effluent for baseline LDH and CK measurements.
-
-
Drug Administration:
-
Divide the hearts into experimental groups: a control group receiving vehicle and treatment groups receiving different concentrations of this compound.
-
Infuse the vehicle or this compound into the perfusion line for a predetermined period (e.g., 15 minutes) before inducing ischemia.
-
-
Ischemia and Reperfusion:
-
Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).
-
Following the ischemic period, restore perfusion (reperfusion) for a set time (e.g., 60-120 minutes).
-
-
Data Collection and Analysis:
-
Continuously monitor and record hemodynamic parameters throughout the experiment.
-
Collect coronary effluent at various time points during reperfusion to measure the release of LDH and CK as markers of cardiac injury.
-
At the end of the experiment, the heart may be processed for further analysis, such as infarct size determination using triphenyltetrazolium chloride (TTC) staining.
-
Statistically analyze the differences in hemodynamic recovery and enzyme release between the control and this compound-treated groups.
-
The following diagram outlines the general workflow of this experimental protocol.
The Modulatory Effects of R 56865 on Ion Channel Pathophysiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
R 56865, a benzothiazolamine derivative, has demonstrated significant potential as a cardioprotective agent by mitigating the pathological effects of ion channel dysfunction, particularly those leading to intracellular sodium and calcium overload. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effects on cardiac sodium channels. We present a compilation of quantitative data from key studies, detailed experimental methodologies for reproducing and expanding upon this research, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, ion channel physiology, and drug development.
Introduction to this compound and Ion Channel Pathology
Ion channels are integral membrane proteins that regulate the passage of ions across cellular membranes, playing a critical role in the electrical activity of excitable cells such as cardiomyocytes. Dysregulation of ion channel function, or "channelopathies," can lead to a variety of pathological conditions, including cardiac arrhythmias and ischemia-reperfusion injury. A key pathological event in these conditions is the excessive influx of sodium ions (Na+) into the cell, which in turn leads to an overload of intracellular calcium (Ca2+) via the reverse mode of the Na+/Ca2+ exchanger. This Ca2+ overload is a central driver of cellular injury and dysfunction.
This compound (N-[1-[4-(4-fluorophenoxy)-butyl]-4-piperidinyl]-N-methyl-2-benzothiazolamine) has emerged as a promising cytoprotective compound that addresses this core pathological mechanism. Its primary mode of action is the inhibition of the late component of the cardiac sodium current (I_NaL), a sustained inward Na+ current that is pathologically enhanced during conditions such as ischemia and in the presence of certain toxins. By selectively targeting I_NaL, this compound effectively reduces intracellular Na+ and subsequent Ca2+ overload, thereby protecting cardiac cells from damage.
Mechanism of Action of this compound
The cardioprotective effects of this compound are primarily attributed to its potent and selective inhibition of the late sodium current (I_NaL) in cardiomyocytes.[1][2][3][4] Under normal physiological conditions, the fast sodium current responsible for the rapid depolarization of the cardiac action potential inactivates quickly. However, in pathological states, a fraction of sodium channels fails to inactivate completely, giving rise to a persistent or "late" sodium current. This sustained inward current contributes to an elevation of intracellular sodium concentration.
The increased intracellular sodium reduces the driving force for calcium extrusion by the Na+/Ca2+ exchanger (NCX) and can even promote its reversal, leading to calcium influx and intracellular calcium overload. This calcium overload is cytotoxic, causing mitochondrial dysfunction, activation of degradative enzymes, and electrical instability in the form of afterdepolarizations, which can trigger arrhythmias.[2][5][6]
This compound has been shown to be a potent blocker of this late sodium current.[1][3] Notably, its effect on the peak sodium current is less pronounced, suggesting a degree of selectivity for the non-inactivating channels that contribute to I_NaL.[7] The inhibition of I_NaL by this compound is a key mechanism in preventing the downstream consequences of sodium and calcium overload.[2][4]
Interestingly, while this compound shows minimal direct effects on L-type calcium channels in cardiac myocytes, one study in bovine chromaffin cells has reported an inhibition of calcium channels, suggesting that the effects of this compound may exhibit some cell-type specificity.[8]
Figure 1: Mechanism of this compound Action in Cardiomyocytes.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative findings from key studies on the effects of this compound on ion channels.
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| IC50 for Peak I_Na | ~1 µM | Guinea-pig ventricular cardiomyocytes | Reduced extracellular Na+ (30 mM) | [7] |
| Inhibition of I_NaL | 42.01 ± 8.6% | Human atrial myocytes | Veratrine-induced, at 10 µM this compound | [1] |
Table 1: Inhibitory Effects of this compound on Sodium Currents.
| Ion Channel | Effect of this compound | Concentration | Cell Type | Reference |
| L-type Ca2+ Current (I_Ca) | No significant effect | 10 µM | Guinea-pig ventricular cardiomyocytes | [7] |
| K+ Conductance (I_K) | Not affected | 10 µM | Guinea-pig ventricular cardiomyocytes | [7] |
Table 2: Effects of this compound on Other Cardiac Ion Channels.
Experimental Protocols
The following protocols are synthesized from the methodologies described in the cited literature and provide a framework for studying the effects of this compound on cardiac ion channels.
Cell Preparation: Isolation of Ventricular Cardiomyocytes
-
Animal Model: Adult guinea pigs are a commonly used model.
-
Anesthesia: Anesthetize the animal in accordance with institutional guidelines.
-
Heart Excision: Rapidly excise the heart and mount it on a Langendorff apparatus.
-
Perfusion: Perfuse the heart with a Ca2+-free Tyrode's solution containing collagenase to digest the extracellular matrix.
-
Cell Dissociation: After digestion, mince the ventricular tissue and gently agitate to release individual cardiomyocytes.
-
Storage: Store the isolated cells in a high-K+ solution at 4°C until use.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ion currents across the entire cell membrane.
Figure 2: Generalized Workflow for Whole-Cell Patch-Clamp Experiments.
Solutions:
-
Extracellular (Bath) Solution for I_NaL Measurement (in mM):
-
NaCl: 135
-
CsCl: 5.4
-
MgCl2: 1
-
CaCl2: 1.8
-
HEPES: 10
-
Glucose: 10
-
CdCl2: 0.2 (to block Ca2+ currents)
-
Adjust pH to 7.4 with NaOH.
-
-
Intracellular (Pipette) Solution (in mM):
-
CsF: 120
-
CsCl: 20
-
EGTA: 10
-
HEPES: 10
-
Mg-ATP: 5
-
Adjust pH to 7.2 with CsOH.
-
Voltage-Clamp Protocol for I_NaL Measurement:
-
Holding Potential: Hold the cell at -120 mV to ensure the availability of sodium channels.
-
Depolarizing Pulse: Apply a depolarizing step to -20 mV for 200-500 ms to activate sodium channels.
-
Measurement: The late sodium current is measured as the sustained inward current towards the end of the depolarizing pulse.
-
Drug Application: After recording baseline currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound and repeat the voltage-clamp protocol.
Conclusion
This compound represents a targeted pharmacological approach to mitigating the detrimental effects of intracellular sodium and calcium overload in cardiomyocytes. Its primary mechanism of action, the inhibition of the late sodium current, addresses a key pathological process in cardiac diseases such as ischemia and arrhythmias. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the therapeutic potential of this compound and other I_NaL inhibitors. Future studies should aim to further elucidate the precise binding site of this compound on the sodium channel and explore its efficacy in a wider range of preclinical models of cardiac disease.
References
- 1. Late sodium current inhibition in human isolated cardiomyocytes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Late INa in Development of Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cardiac persistent sodium current: an appealing therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Re-Evaluation of the Action Potential Upstroke Velocity as a Measure of the Na+ Current in Cardiac Myocytes at Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Dietary Fatty Acids on Cardiac Arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of R56865 on membrane currents in isolated ventricular cardiomyocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. R56865 inhibits catecholamine release from bovine chromaffin cells by blocking calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
Early In Vitro Profile of R-56865: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-56865, a phenylalkylamine derivative, has been a subject of significant interest in early in vitro studies primarily for its dual activities as a calcimimetic agent and a modulator of cardiac ion channels. As a calcimimetic, it acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), enhancing its sensitivity to extracellular calcium. This property has implications for treating hyperparathyroidism. Concurrently, its effects on cardiac myocytes, particularly on sodium and calcium currents, have been investigated for their potential anti-arrhythmic applications. This technical guide provides a comprehensive summary of the core findings from early in vitro studies of R-56865, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of R-56865, providing insights into its potency and effects on various cellular parameters.
| Parameter | Cell Type | Value | Description |
| IC50 | Guinea-pig ventricular cardiomyocytes | ~1 µM[1] | Half-maximal inhibitory concentration for the peak sodium current (INa). |
| Apparent KD | Guinea-pig ventricular cardiomyocytes | 7.5 x 10-8 M[2] | Apparent dissociation constant for the blockade of the transient inward current (Iti). |
| PTH Secretion Inhibition | Rat parathyroid glands | 30-60% at 0.1-1 µM[3] | Percentage decrease in parathyroid hormone (PTH) secretion in the presence of 0.6 mM and 1 mM extracellular calcium. |
| Effect on VDR mRNA | Rat parathyroid glands | Similar to 1.5 mM Ca2+ | 0.001 µM R-56865 in 1 mM Ca2+ stimulated Vitamin D Receptor (VDR) mRNA to a similar extent as 1.5 mM Ca2+ alone. |
Experimental Protocols
Electrophysiological Studies in Guinea-Pig Ventricular Myocytes
Objective: To characterize the effects of R-56865 on membrane currents in isolated cardiac myocytes.
Methodology:
-
Cell Isolation: Single ventricular myocytes are isolated from guinea-pig hearts using a Langendorff perfusion system with enzymatic digestion, typically involving collagenase and protease.[4][5]
-
Voltage-Clamp Recordings: The whole-cell patch-clamp technique is employed to record membrane currents.[1]
-
Sodium Current (INa) Measurement: To isolate INa, extracellular Na+ is reduced (e.g., to 30 mM), and blockers for calcium (e.g., Cd2+) and potassium currents (e.g., Cs+ substitution for K+) are used.[1]
-
Transient Inward Current (Iti) Induction: Iti can be induced by exposing the myocytes to a low-K+/high-Ca2+ Tyrode solution to create a calcium overload condition.[6]
-
-
Data Analysis: The concentration-dependent effects of R-56865 on the peak current amplitude and other kinetic parameters are analyzed to determine IC50 or KD values.[1][2]
Parathyroid Hormone (PTH) Secretion Assay
Objective: To assess the effect of R-56865 on PTH secretion from parathyroid glands.
Methodology:
-
Tissue Preparation: Whole parathyroid glands are dissected from rats and maintained in a suitable culture medium.[7][8]
-
Incubation: The glands are incubated in media with varying concentrations of extracellular calcium and R-56865 for a defined period.[3]
-
PTH Measurement: The concentration of PTH released into the incubation medium is quantified using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[7]
-
Data Analysis: The percentage inhibition of PTH secretion by R-56865 compared to control conditions is calculated.[3]
Intracellular Calcium Measurement in HEK293 Cells
Objective: To determine the effect of R-56865 on intracellular calcium mobilization in cells expressing the Calcium-Sensing Receptor (CaSR).
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human CaSR are cultured on coverslips.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM, by incubation in a physiological buffer.
-
Calcium Imaging: The coverslip is placed in a perfusion chamber on an inverted microscope equipped for fluorescence imaging. Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths.
-
Stimulation: Cells are perfused with solutions containing different concentrations of R-56865 in the presence of a fixed extracellular calcium concentration.
-
Data Analysis: The change in fluorescence ratio is used to calculate the intracellular calcium concentration. The EC50 value for R-56865-induced calcium mobilization can be determined from the dose-response curve. One study noted that in HEK-293 cells expressing the R990G CaSR polymorphism, R-568 caused a significantly lower Ca-EC50 for the increase in intracellular free calcium concentration compared to the wild-type receptor.[9]
Signaling Pathways and Mechanisms of Action
Calcium-Sensing Receptor (CaSR) Modulation
R-56865 acts as a positive allosteric modulator of the CaSR. This means it binds to a site on the receptor distinct from the calcium-binding site and increases the receptor's affinity for its natural ligand, extracellular Ca2+. The CaSR is a G protein-coupled receptor (GPCR) that can signal through multiple pathways. The primary pathways involved are:
-
Gq/11 Pathway: Activation of the Gq/11 alpha subunit leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.
-
Gi/o Pathway: Activation of the Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The net effect of R-56865 on parathyroid cells is an enhanced response to extracellular calcium, leading to a more profound suppression of PTH secretion.
Effects on Cardiac Myocytes
In cardiac myocytes, R-56865 exhibits distinct effects on ion channels and calcium handling, which are likely independent of CaSR activation.
-
Inhibition of Sodium Current (INa): R-56865 directly blocks the voltage-gated sodium channels, leading to a reduction in the peak sodium current. This action is characteristic of some anti-arrhythmic drugs.
-
Inhibition of Transient Inward Current (Iti): The drug effectively blocks the transient inward current, which is often associated with delayed afterdepolarizations and triggered arrhythmias under conditions of calcium overload.
-
Modulation of Intracellular Calcium: R-56865 has been shown to abolish fluorescence transients after repolarization, which are related to Iti, without affecting the calcium transients during depolarization.[6] It appears to inhibit spontaneous calcium release from the sarcoplasmic reticulum (SR) when this release is mediated by calcium entry through the Na+-Ca2+ exchanger, but not the "physiological" calcium-induced calcium release mechanism.[6]
Conclusion
The early in vitro studies of R-56865 reveal a compound with a multifaceted pharmacological profile. Its potent activity as a positive allosteric modulator of the Calcium-Sensing Receptor provides a strong rationale for its investigation in disorders of parathyroid function. Simultaneously, its effects on cardiac ion channels and intracellular calcium handling in cardiomyocytes suggest a potential for anti-arrhythmic applications. The detailed experimental protocols outlined in this guide serve as a foundation for further research and development of this and similar compounds. The provided quantitative data and pathway diagrams offer a clear and concise summary of the foundational in vitro characteristics of R-56865 for professionals in the field of drug discovery and development.
References
- 1. Effects of R56865 on membrane currents in isolated ventricular cardiomyocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Block of the transient inward current by R56865 in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [A simple, rapid method to isolate cardiac myocytes from rat and guinea-pig] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of R-56865 on transient inward current, Na(+)-Ca2+ exchange, and Ca2+ release from SR in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hormone synthesis and secretion by rat parathyroid glands in tissue culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcimimetic R-568 effects on activity of R990G polymorphism of calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Ischemic Principle of R 56865: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
R 56865 is a potent cardioprotective agent with a novel anti-ischemic mechanism centered on the inhibition of intracellular sodium (Na⁺) and subsequent calcium (Ca²⁺) overload, key pathological events in myocardial ischemia-reperfusion injury. This technical guide provides an in-depth analysis of the core anti-ischemic principle of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental application. The primary molecular target of this compound is the late component of the fast Na⁺ current (INaL), which is pathologically enhanced during ischemia. By inhibiting INaL, this compound prevents the cascade of ionic dysregulation that leads to cellular injury and death.
Core Anti-Ischemic Principle: Inhibition of Na⁺ and Ca²⁺ Overload
The fundamental anti-ischemic action of this compound lies in its ability to selectively inhibit the late Na⁺ current (INaL).[1] Under normoxic conditions, INaL is a small, sustained current. However, during myocardial ischemia, this current is significantly enhanced, leading to an excessive influx of Na⁺ into the cardiomyocyte. This intracellular Na⁺ accumulation has profound pathological consequences:
-
Reversal of the Na⁺/Ca²⁺ Exchanger (NCX): The elevated intracellular Na⁺ concentration reduces the electrochemical gradient for Na⁺ entry, causing the NCX to operate in its reverse mode. This results in the extrusion of Na⁺ in exchange for the influx of Ca²⁺.
-
Intracellular Ca²⁺ Overload: The reverse-mode NCX, coupled with other Ca²⁺ entry pathways, leads to a massive accumulation of intracellular Ca²⁺.
-
Cellular Injury and Death: Ca²⁺ overload activates various detrimental processes, including mitochondrial dysfunction, activation of proteases and phospholipases, hypercontracture of myofibrils, and the generation of reactive oxygen species, ultimately leading to cardiomyocyte death and myocardial infarction.
This compound intervenes at the initial step of this cascade by potently blocking the ischemia-enhanced INaL.[1] This action prevents the initial Na⁺ overload, thereby preserving the normal forward-mode operation of the NCX and preventing the subsequent pathological rise in intracellular Ca²⁺.[2] This targeted action allows this compound to exert its cardioprotective effects without significantly affecting normal cardiac electrophysiology, such as the peak Na⁺ current or Ca²⁺ currents.[3]
Signaling Pathway of this compound in Myocardial Ischemia
Quantitative Data on the Efficacy of this compound
The cardioprotective effects of this compound have been quantified in various preclinical models. The following tables summarize key findings.
Table 1: Effects of this compound on Myocardial Infarct Size and Cardiac Function
| Species | Model | This compound Dose/Concentration | Reduction in Infarct Size (%) | Improvement in Cardiac Function | Reference |
| Porcine | Regional Ischemia/Reperfusion (LAD occlusion) | 0.4 mg/kg i.v. | 24% | Improved systolic shortening (from 6% to 15%) | [4] |
| Rabbit | Isolated, blood-perfused heart | 0.63 mg/kg | - | Improved recovery of LV developed pressure (to 71% of baseline) and reduced LVEDP (13.2 vs 45.0 mmHg in control) | [2] |
Table 2: Electrophysiological Effects of this compound
| Preparation | Parameter | This compound Concentration | Effect | Reference |
| Human Atrial Myocytes | Veratrine-induced Late INa | 10 µM | 42% decrease | [1] |
| Guinea Pig Ventricular Myocytes | Peak INa | ~1 µM | Half-maximal inhibition | [3] |
| Guinea Pig Ventricular Myocytes | Voltage-dependent INa inhibition | - | More pronounced at less negative holding potentials | [3][5] |
| Rabbit Purkinje Fibers / Guinea Pig Papillary Muscles | Vmax | - | Use-dependent block at high frequency stimulation | [5] |
Key Experimental Protocols
In Vivo Model of Myocardial Ischemia-Reperfusion in Pigs
-
Animal Model: Domestic pigs.
-
Anesthesia: Appropriate anesthesia is induced and maintained throughout the procedure.
-
Surgical Preparation: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is dissected for occlusion.
-
Ischemia Induction: A vascular occluder is placed around the LAD. Myocardial ischemia is induced by inflating the occluder for a period of 45-90 minutes.
-
Reperfusion: The occluder is deflated to allow for reperfusion, which is maintained for a designated period (e.g., 24 hours).
-
Drug Administration: this compound (e.g., 0.4 mg/kg) or vehicle is administered intravenously at a specific time point, for example, 15 minutes before coronary occlusion.
-
Measurement of Infarct Size: At the end of the reperfusion period, the heart is excised. The area at risk is delineated by injecting a dye (e.g., Patent Blue V) into the aorta while the LAD is re-occluded. The heart is then sliced and incubated in a solution of triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue. The infarct size is expressed as a percentage of the area at risk.[6]
-
Assessment of Cardiac Function: Regional systolic shortening can be measured using sonomicrometry. Hemodynamic parameters such as heart rate and dP/dtmax are also monitored.
Electrophysiological Recordings in Isolated Cardiomyocytes
-
Cell Isolation: Ventricular or atrial myocytes are isolated from animal hearts (e.g., guinea pig, rabbit) by enzymatic digestion.
-
Solutions:
-
Tyrode's Solution (Normal): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 5.5 glucose, 5 HEPES; pH adjusted to 7.4 with NaOH.
-
Pipette Solution (for whole-cell patch-clamp): (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 MgATP, 10 NaCl; pH adjusted to 7.2 with KOH.
-
-
Electrophysiological Technique: The whole-cell patch-clamp technique is used to record ion currents.
-
Protocol for Measuring Late INa:
-
Cells are superfused with a solution designed to isolate the Na⁺ current (e.g., containing blockers for Ca²⁺ and K⁺ channels).
-
The membrane potential is held at a negative potential (e.g., -100 mV).
-
A long depolarizing voltage step (e.g., to -20 mV for 350 ms) is applied to elicit the Na⁺ current.
-
The late component of INa is measured at the end of the depolarizing pulse.
-
To study the effect of this compound, the drug is added to the superfusion solution at various concentrations, and the protocol is repeated.[1]
-
Experimental Workflow and Logic Diagram
Conclusion
This compound represents a targeted therapeutic approach for the prevention of myocardial ischemia-reperfusion injury. Its primary anti-ischemic principle, the inhibition of the late Na⁺ current, effectively counteracts the initial ionic disturbances that trigger the cascade of events leading to Ca²⁺ overload and cell death. The quantitative data from preclinical studies robustly support its efficacy in reducing infarct size and preserving cardiac function. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other agents targeting this critical pathological pathway.
References
- 1. Late sodium current inhibition in human isolated cardiomyocytes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R56865, a Na(+)- and Ca(2+)-overload inhibitor, reduces myocardial ischemia-reperfusion injury in blood-perfused rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the interaction of this compound with cardiac Na- and L-type Ca channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of porcine heart temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonistic and antagonistic effect of R56865 on the Na+ channel in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deep learning segmentation model for quantification of infarct size in pigs with myocardial ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N-[1-[4-(4-fluorophenoxy)-butyl]-4-piperidinyl]-N-methyl-2-benzothiazolamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-[1-[4-(4-fluorophenoxy)-butyl]-4-piperidinyl]-N-methyl-2-benzothiazolamine, a novel compound with potential pharmacological applications. The document includes a proposed synthetic route, detailed experimental procedures, and characterization data based on analogous compounds. Additionally, potential biological activities and a putative signaling pathway are discussed to guide further research.
Introduction
N-[1-[4-(4-fluorophenoxy)-butyl]-4-piperidinyl]-N-methyl-2-benzothiazolamine is a complex molecule incorporating a benzothiazole moiety, a substituted piperidine ring, and a fluorophenoxy butyl chain. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The piperidine and fluorophenoxy butyl components may confer affinity for central nervous system (CNS) receptors, such as dopamine, serotonin, or sigma receptors, making this compound a person of interest for neuropharmacological research.
Proposed Synthesis Pathway
The synthesis of the target compound is proposed as a two-step process, commencing with the synthesis of the key intermediate, N-methyl-N-(piperidin-4-yl)-2-benzothiazolamine, followed by its N-alkylation with 1-bromo-4-(4-fluorophenoxy)butane.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocols
Step 1: Synthesis of N-methyl-N-(piperidin-4-yl)-2-benzothiazolamine (Intermediate C)
This intermediate is synthesized in a three-step sequence starting from 2-aminobenzothiazole and 1-Boc-4-piperidone.
-
Step 1a: Synthesis of N-(1-Boc-piperidin-4-yl)-2-benzothiazolamine (Intermediate A)
-
To a solution of 2-aminobenzothiazole (1.0 eq) and 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 1b: Synthesis of N-methyl-N-(1-Boc-piperidin-4-yl)-2-benzothiazolamine (Intermediate B)
-
To a solution of Intermediate A (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C.
-
Stir the mixture for 30 minutes, then add methyl iodide (1.2 eq).
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
-
Step 1c: Synthesis of N-methyl-N-(piperidin-4-yl)-2-benzothiazolamine (Intermediate C)
-
Dissolve Intermediate B (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1 v/v).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Concentrate the solution under reduced pressure to remove the solvent and excess TFA.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield Intermediate C, which can be used in the next step without further purification.
-
Step 2: Synthesis of 1-Bromo-4-(4-fluorophenoxy)butane (Intermediate G)
-
To a solution of 4-(4-fluorophenoxy)-1-butanol (1.0 eq) in an inert solvent such as DCM, add phosphorus tribromide (0.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 3: Synthesis of N-[1-[4-(4-fluorophenoxy)-butyl]-4-piperidinyl]-N-methyl-2-benzothiazolamine (Final Product)
-
To a solution of Intermediate C (1.0 eq) and 1-bromo-4-(4-fluorophenoxy)butane (1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
Data Presentation
Table 1: Physicochemical and Yield Data (Representative)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| Intermediate A | C₁₇H₂₃N₃O₂S | 349.45 | White Solid | 155-158 | 85-95 |
| Intermediate B | C₁₈H₂₅N₃O₂S | 363.48 | Pale Yellow Oil | - | 80-90 |
| Intermediate C | C₁₃H₁₇N₃S | 247.36 | Off-white Solid | 110-113 | 90-98 |
| Intermediate G | C₁₀H₁₂BrFO | 247.10 | Colorless Oil | - | 70-85 |
| Final Product | C₂₃H₂₈FN₃OS | 429.56 | White to Off-white Solid | 120-125 | 60-75 |
Note: The data presented are representative values based on analogous compounds and may vary.
Table 2: Spectroscopic Data for the Final Product (Expected)
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.6-7.0 (m, 4H, Ar-H of benzothiazole), 6.9-6.8 (m, 4H, Ar-H of fluorophenoxy), 4.0-3.8 (t, 2H, O-CH₂), 3.5-3.3 (m, 1H, N-CH of piperidine), 3.0-2.8 (m, 2H, N-CH₂ of piperidine), 2.9 (s, 3H, N-CH₃), 2.5-2.3 (t, 2H, N-CH₂-butyl), 2.2-2.0 (m, 2H, N-CH₂ of piperidine), 1.9-1.6 (m, 8H, piperidine-CH₂ and butyl-CH₂). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.0 (C=N), 158.5 (d, J=240 Hz, C-F), 155.0, 153.0, 134.0, 126.0, 123.5, 121.5, 121.0, 116.0 (d, J=23 Hz), 115.5 (d, J=8 Hz), 67.5 (O-CH₂), 55.0 (N-CH), 52.0 (N-CH₂), 40.0 (N-CH₃), 31.0, 29.0, 25.0, 22.0. |
| Mass Spec (ESI+) | m/z: 430.2 [M+H]⁺ |
Application Notes
The synthesized compound, N-[1-[4-(4-fluorophenoxy)-butyl]-4-piperidinyl]-N-methyl-2-benzothiazolamine, is a novel chemical entity. Based on its structural features, it may possess a range of pharmacological activities.
-
Neuropharmacology: The presence of the N-substituted piperidine and fluorophenoxy butyl moieties suggests potential interactions with CNS receptors. These structural motifs are found in various antipsychotic, antidepressant, and anxiolytic drugs. Further studies, such as receptor binding assays for dopamine, serotonin, and sigma receptors, are warranted.
-
Oncology: Benzothiazole derivatives have been investigated as potent antitumor agents. The mechanism of action often involves the inhibition of key signaling pathways in cancer cells.
-
Antimicrobial Research: The benzothiazole core is also a well-known pharmacophore in the development of antibacterial and antifungal agents.
Putative Signaling Pathway
Given the structural similarities to known sigma-1 receptor ligands, a potential mechanism of action for this compound could involve the modulation of sigma-1 receptor activity. The sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses, ion channel regulation, and neuronal signaling.
Caption: Putative neuroprotective signaling pathway of the target compound via sigma-1 receptor modulation.
Disclaimer: The provided synthetic protocols are based on established chemical literature for analogous compounds and should be adapted and optimized by qualified personnel in a suitable laboratory setting. The proposed biological activities and signaling pathways are hypothetical and require experimental validation. All laboratory work should be conducted with appropriate safety precautions.
Application Notes and Protocols for R 56865 in Isolated Rat Heart Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of R 56865 in isolated rat heart models. The protocols detailed below are synthesized from established research to guide the investigation of its cardioprotective and antiarrhythmic properties.
Introduction
This compound is a potent cardioprotective agent known to mitigate the detrimental effects of ischemia-reperfusion injury and arrhythmias.[1] Its mechanism of action is primarily attributed to the inhibition of intracellular sodium (Na+) and calcium (Ca2+) overload, a critical factor in myocardial cell death under pathological conditions.[2][3][4] This document outlines detailed protocols for utilizing this compound in isolated rat heart preparations, specifically focusing on the Langendorff perfusion model to study its efficacy in preventing ischemia- and reperfusion-induced arrhythmias.
Mechanism of Action: Preventing Ion Channel Pathology
Under pathological stimuli such as ischemia, excessive Na+ entry through dysfunctional fast Na+ channels leads to a subsequent Ca2+ overload via the Na+/Ca2+ exchanger.[2] This intracellular Ca2+ overload is a final common pathway leading to irreversible cell injury and hypercontraction.[2] this compound is proposed to interfere with these modified Na+ channels, thereby preventing the initial Na+ influx and the consequent Ca2+ overload, representing a novel principle in cardiac cytoprotection.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in isolated rat heart preparations as reported in the literature.
Table 1: Effect of this compound on Ischemia- and Reperfusion-Induced Arrhythmias in Isolated Rat Hearts [1]
| Ischemia Duration | Treatment Group | Incidence of Ventricular Tachycardia (VT) | Incidence of Ventricular Fibrillation (VF) |
| 10 min | Buffer Control | 100% | 75% |
| 10 min | This compound (10⁻⁷ M) | 42% | 8% |
| 30 min | Buffer Control | 75% | 67% |
| 30 min | This compound (10⁻⁷ M) | 25% | 25% |
Table 2: Effect of this compound on Postischemic Ventricular Function in Isolated Rat Working Hearts [5]
| Parameter | Control (Recovery %) | This compound (10⁻⁷ M) (Recovery %) | This compound (10⁻⁶ M) (Recovery %) |
| Left Ventricular Pressure (LVP) | 3.3% | 39.6% | 79.6% |
| +dP/dtmax | 0.0% | 40.8% | 82.1% |
| Aortic Output (AO) | 7.9% | 25.0% | 54.7% |
| Coronary Flow (CF) | 10.4% | 41.8% | 92.7% |
| Cardiac Output (CO) | 8.5% | 29.9% | 67.2% |
Table 3: Effect of this compound on Triggered Propagated Contractions (TPCs) in Rat Cardiac Trabeculae [6]
| Parameter | Control | This compound (1.14 x 10⁻⁷ M) |
| Twitch Force | 100% | 89.7 ± 4.7% |
| TPC Force | 100% | 39.4 ± 9.8% |
| TPC Propagation Velocity | 100% | 52.8 ± 6.3% |
Experimental Protocols
Protocol 1: Langendorff Isolated Rat Heart Perfusion for Ischemia-Reperfusion Injury
This protocol describes the isolation and perfusion of a rat heart to study the effects of this compound on ischemia-reperfusion injury.
Materials:
-
Male Wistar rats (250-300g)
-
Heparin (1000 IU/mL)
-
Anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.)
-
Krebs-Henseleit Buffer (KHB), gassed with 95% O₂ / 5% CO₂
-
This compound stock solution (dissolved in DMSO, then diluted in KHB)
-
Langendorff apparatus
-
Dissection tools
-
Surgical thread
-
ECG electrodes
-
Pressure transducer
Procedure:
-
Animal Preparation: Anesthetize the rat and administer heparin (1000 IU/kg, i.p.) to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold KHB.
-
Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta. Immediately begin retrograde perfusion with oxygenated KHB at a constant pressure (e.g., 70 mmHg) and temperature (37°C).
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor heart rate, coronary flow, and left ventricular developed pressure (LVDP) using a balloon catheter inserted into the left ventricle.
-
Drug Administration: Perfuse the hearts with KHB containing this compound at the desired concentration (e.g., 10⁻⁹ to 10⁻⁷ M) or vehicle (DMSO) for a pre-ischemic period of 15 minutes.[5]
-
Induction of Ischemia: Induce global, no-flow ischemia by stopping the perfusion for a specified duration (e.g., 30 minutes).
-
Reperfusion: Restore perfusion with the same solution (with or without this compound) for a reperfusion period (e.g., 45-120 minutes).
-
Data Acquisition: Continuously record ECG, LVDP, +dP/dtmax, -dP/dtmax, and heart rate throughout the experiment. Analyze the incidence and duration of arrhythmias during ischemia and reperfusion.
Protocol 2: Working Heart Preparation for Postischemic Functional Recovery
This protocol is a modification of the Langendorff preparation to assess the effects of this compound on the heart's ability to perform mechanical work after an ischemic insult.
Materials:
-
Same as Protocol 1, with the addition of a left atrial cannula and an aortic outflow line with an afterload resistor.
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Switch to Working Mode: After stabilization in the Langendorff mode, cannulate the left atrium and switch the perfusion to the antegrade (working) mode. The perfusate now enters the left atrium, passes into the left ventricle, and is ejected against a set afterload (e.g., 51.5 mmHg).[5]
-
Baseline Measurements: Measure baseline hemodynamic parameters including LVP, +dP/dtmax, aortic output (AO), coronary flow (CF), and cardiac output (CO).[5]
-
Drug Administration: Introduce this compound into the perfusate at the desired concentrations (e.g., 10⁻⁸ to 3x10⁻⁶ M) for 15 minutes.[5]
-
Low-Flow Ischemia: Induce low-flow ischemia by reducing the perfusion pressure (e.g., from 51.5 mmHg to 11.0 mmHg) for 30 minutes, while continuing the infusion of this compound.[5]
-
Reperfusion: Restore the initial perfusion pressure and continue perfusion for a designated period.
-
Functional Assessment: Measure the same hemodynamic parameters at the end of the experiment and calculate the percentage of recovery compared to baseline.[5]
Conclusion
This compound demonstrates significant potential as a cardioprotective agent. The protocols provided herein offer a framework for the systematic evaluation of its efficacy in preclinical models of myocardial ischemia-reperfusion injury and arrhythmias. Researchers are encouraged to adapt these protocols to their specific experimental questions while adhering to the fundamental principles of isolated heart perfusion.
References
- 1. R56865, a potent new antiarrhythmic agent, effective during ischemia and reperfusion in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myocardial protection by this compound: a new principle based on prevention of ion channel pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. R56865, an antiarrhythmic drug with class III effects that terminates ouabain induced ventricular tachycardia in an inverse rate dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of R56865, an Na(+)- and Ca(2+)-overload inhibitor, on myocardial injury in ischemic, reperfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on postischemic ventricular function in isolated rat working heart preparations obtained from healthy, diabetic and hypertensive animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppressive effects of this compound on triggered propagated contractions and triggered arrhythmias in rat cardiac trabeculae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of R 56865 in a Porcine Model of Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of R 56865, a potent inhibitor of sodium and calcium overload, in a porcine model of myocardial infarction (MI). The domestic pig is a highly relevant large animal model for studying human myocardial ischemia due to similarities in heart size, anatomy, and physiology.[1] This document outlines the mechanism of action of this compound, detailed experimental protocols for inducing MI in a porcine model and administering the compound, and a summary of expected outcomes based on preclinical studies.
Mechanism of Action
This compound is characterized as a cardioprotective agent that mitigates the detrimental effects of ischemia and reperfusion by inhibiting intracellular Na+ and Ca2+ overload.[2][3] During myocardial ischemia, cellular ion homeostasis is disrupted, leading to an influx of sodium and a subsequent increase in intracellular calcium via the Na+-Ca2+ exchanger. This calcium overload contributes to cell death, arrhythmias, and myocardial stunning.[4] this compound has been shown to possess Na+ channel-blocking properties, which is a potential mechanism for its protective effects.[5][6] By preventing this pathological ion influx, this compound helps to preserve myocardial tissue and function.[2][3]
Below is a diagram illustrating the proposed signaling pathway of this compound in the context of myocardial ischemia-reperfusion injury.
Quantitative Data Summary
The following tables summarize the quantitative data from a study by Klein et al. (1995) investigating the effects of this compound in a porcine model of regional ischemia-reperfusion.[3]
Table 1: Hemodynamic Effects of this compound (0.4 mg/kg i.v.) [3]
| Parameter | Control Group (Baseline) | This compound Group (15 min post-injection) |
| Heart Rate (beats/min) | 83 ± 15 | 74 ± 16 |
| dP/dtmax (mm Hg/s) | 2,033 ± 604 | 1,822 ± 524 |
| LAD Blood Flow (ml/min) | 17 ± 7 | 14 ± 7 |
| Myocardial O2 Consumption (ml O2/min x 100 g) | 5.9 ± 0.9 | 5.4 ± 0.9 |
Table 2: Cardioprotective Effects of this compound [3]
| Parameter | Control Group | This compound Group (0.4 mg/kg i.v.) |
| Infarct Size (% of ischemic myocardium) | 67.1 ± 16 | 50.8 ± 13 |
| Systolic Shortening (24-h reperfusion) | 6 ± 8% | 15 ± 9% |
Experimental Protocols
A standardized porcine model of MI is crucial for reproducible results. The following protocol is a synthesis of established methods.[1][7][8]
Animal Preparation and Anesthesia
-
Animal Model: Domestic Yorkshire pigs (20-25 kg) are commonly used.[8]
-
Acclimation: Animals should be acclimated to the facility for at least 24 hours before the procedure.[1]
-
Premedication: To prevent arrhythmias, amiodarone (150 mg/kg) can be administered 10 days prior to surgery.[7] Anti-platelet therapy with clopidogrel (1 mg/kg) and acetylsalicylic acid (4.5 mg/kg) should be initiated 3 and 1 day before surgery, respectively.[7]
-
Anesthesia: Sedate the pig with an intramuscular injection of midazolam (0.4 mg/kg), ketamine (10 mg/kg), and atropine (0.014 mg/kg).[7] Anesthesia is then induced and maintained with an appropriate anesthetic agent.
Myocardial Infarction Induction (Closed-Chest Model)
A closed-chest model using balloon occlusion of a coronary artery is a common and effective method.[7][9]
-
Vascular Access: Obtain vascular access via the femoral or carotid artery for the introduction of catheters.
-
Coronary Angiography: Perform baseline coronary angiography to visualize the coronary anatomy.
-
Balloon Occlusion: Advance a balloon catheter into the left anterior descending (LAD) coronary artery.
-
Ischemia: Inflate the balloon to occlude the LAD for a period of 45-90 minutes to induce ischemia.[3][7]
-
Reperfusion: Deflate the balloon to allow for reperfusion of the myocardium.
Administration of this compound
-
Dosage: A single intravenous (i.v.) injection of 0.4 mg/kg of this compound has been shown to be effective.[3]
-
Timing: Administer the compound 15 minutes before the occlusion of the coronary artery.[3]
Post-Operative Care and Monitoring
-
Analgesia: Provide adequate post-operative pain relief, for example, with a Fentanyl patch.[7]
-
Monitoring: Continuously monitor electrocardiogram (ECG) for arrhythmias.[1] Hemodynamic parameters should be monitored throughout the experiment.
-
Follow-up: Animals are typically monitored for a period of 24 hours to several weeks to assess cardiac function and infarct size.[3][10]
The experimental workflow is visualized in the following diagram.
Outcome Assessment
The efficacy of this compound can be assessed through various endpoints:
-
Infarct Size: Determined as a percentage of the ischemic area at risk, typically measured using triphenyltetrazolium chloride (TTC) staining.[3]
-
Cardiac Function: Assessed by echocardiography or magnetic resonance imaging (MRI) to measure parameters like ejection fraction and systolic shortening.[3][7]
-
Hemodynamics: Invasive pressure-volume loop analysis can provide detailed information on cardiac performance.[7]
-
Arrhythmia Monitoring: Continuous ECG monitoring to determine the incidence and duration of ventricular arrhythmias.[11]
These application notes provide a framework for the investigation of this compound in a clinically relevant large animal model of myocardial infarction. Adherence to these protocols will facilitate the generation of robust and reproducible data for the evaluation of this promising cardioprotective agent.
References
- 1. Surgical Porcine Myocardial Infarction Model through Permanent Coronary Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. R56865 is antifibrillatory in reperfused ischemic guinea-pig hearts, even when given only during reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of R56865, an Na(+)- and Ca(2+)-overload inhibitor, on myocardial injury in ischemic, reperfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effects of R56865 on membrane currents in isolated ventricular cardiomyocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the interaction of this compound with cardiac Na- and L-type Ca channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myocardial Infarction and Functional Outcome Assessment in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. Cardiac repair in a porcine model of acute myocardial infarction with human induced pluripotent stem cell-derived cardiovascular cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. R56865, a potent new antiarrhythmic agent, effective during ischemia and reperfusion in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: R 56865 Dose-Response in Rabbit Ischemia-Reperfusion Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response relationship of R 56865 in preclinical rabbit models of myocardial ischemia-reperfusion injury. The included protocols and data are intended to guide researchers in designing and interpreting experiments aimed at evaluating the cardioprotective effects of this compound.
Introduction
This compound is a novel compound that has demonstrated significant cardioprotective effects in the setting of myocardial ischemia-reperfusion injury. Its mechanism of action is attributed to the inhibition of intracellular sodium (Na+) and calcium (Ca2+) overload, key pathological events that contribute to cell death and tissue damage following the restoration of blood flow to ischemic myocardium.[1][2][3] Studies in various animal models, including rabbits, have shown that this compound can improve cardiac function, reduce infarct size, and prevent arrhythmias associated with ischemia-reperfusion.[4][5]
Key Findings from Rabbit Models
Studies utilizing isolated, blood-perfused rabbit hearts and in vivo anesthetized rabbit models have consistently demonstrated the protective effects of this compound. When administered prior to the ischemic event, this compound has been shown to dose-dependently attenuate the detrimental effects of ischemia and reperfusion.[4]
Hemodynamic and Functional Recovery
In an isolated rabbit heart model subjected to 60 minutes of normothermic ischemia followed by 80 minutes of reperfusion, a single dose of 0.63 mg/kg of this compound administered 20 minutes before ischemia resulted in a significant improvement in post-ischemic cardiac function.[1] This was evidenced by a marked reduction in left ventricular end-diastolic pressure and a significant recovery of left ventricular developed pressure and the maximum and minimum rates of pressure change (dP/dt).[1] Furthermore, coronary flow was substantially higher in the this compound-treated group compared to untreated controls.[1]
Electrophysiological Effects
In anesthetized, open-chest rabbits undergoing 10 minutes of regional myocardial ischemia and 20 minutes of reperfusion, intravenous administration of this compound five minutes before coronary artery ligation dose-dependently prevented the ischemia-induced increase in the ST segment of the electrocardiogram.[4] This anti-ischemic effect was mirrored by a dose-dependent reduction in reperfusion-induced ventricular arrhythmias, with a dose of 0.16 mg/kg completely abolishing these disturbances.[4] Notably, these protective effects were not associated with significant changes in systemic blood pressure or heart rate, suggesting a direct cardioprotective mechanism.[4]
Data Summary
Table 1: Hemodynamic Effects of this compound in Isolated Rabbit Hearts
| Parameter | Control (Untreated) | This compound (0.63 mg/kg, pre-ischemia) | This compound (0.63 mg/kg, post-ischemia) |
| Left Ventricular End-Diastolic Pressure (mmHg) | 45.0 ± 2.6 | 13.2 ± 2.8 | 31.3 ± 8.1 |
| Left Ventricular Developed Pressure (% of baseline) | 52.0 ± 6.5 | 71.0 ± 5.4 | 64.5 ± 3.0 |
| Maximum dP/dt (% of baseline) | 58.9 ± 6.9 | 98.9 ± 6.1 | 76.8 ± 3.0 |
| Minimum dP/dt (% of baseline) | 53.6 ± 5.8 | 85.3 ± 4.8 | 70.2 ± 4.0 |
| Coronary Flow (ml/min) | 14.8 ± 0.7 | 24.5 ± 2.2 | 19.8 ± 1.8 |
Data from a study with 60 minutes of ischemia and 80 minutes of reperfusion in isolated, blood-perfused rabbit hearts.[1]
Table 2: Dose-Response of this compound on Ischemia-Induced ST Segment Elevation in Anesthetized Rabbits
| This compound Dose (mg/kg, i.v.) | ST Segment Increase (mV) |
| 0.02 | Partially Attenuated |
| 0.16 | Fully Attenuated |
Data from a study with 10 minutes of regional myocardial ischemia in anesthetized, open-chest rabbits.[4]
Signaling Pathways and Experimental Workflow
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound in mitigating ischemia-reperfusion injury.
Experimental Workflow for Isolated Heart Model
Caption: Experimental workflow for the isolated rabbit heart ischemia-reperfusion model.
Experimental Protocols
Protocol 1: Isolated, Blood-Perfused Rabbit Heart Model
Objective: To assess the effect of this compound on myocardial function following ischemia-reperfusion in an ex vivo setting.
Materials:
-
New Zealand White rabbits
-
Anesthetic (e.g., pentobarbital)
-
Heparin
-
Langendorff apparatus
-
Support rabbit for blood perfusion
-
Physiological saline solution
-
This compound
-
Data acquisition system for monitoring cardiac function (e.g., pressure transducer, electrocardiogram)
Procedure:
-
Animal Preparation: Anesthetize the rabbit and administer heparin to prevent blood clotting.
-
Heart Isolation: Perform a thoracotomy and rapidly excise the heart.
-
Langendorff Perfusion: Cannulate the aorta and initiate retrograde perfusion with a physiological saline solution on a Langendorff apparatus to maintain viability.
-
Blood Perfusion: Connect the isolated heart to the circulatory system of a support rabbit for blood perfusion.
-
Stabilization: Allow the heart to stabilize for a period of at least 20 minutes.
-
Drug Administration: Administer this compound (e.g., 0.63 mg/kg) or vehicle to the support rabbit, which will then circulate to the isolated heart.[1]
-
Baseline Measurements: Record baseline hemodynamic parameters, including left ventricular pressure and dP/dt.
-
Induction of Ischemia: Induce 60 minutes of global normothermic ischemia by stopping the perfusion.[1]
-
Reperfusion: Restore blood flow for a period of 80 minutes.[1]
-
Data Collection: Continuously monitor and record hemodynamic parameters throughout the reperfusion period.
-
Tissue Analysis: At the end of the experiment, tissue samples can be collected for histological and biochemical analyses (e.g., to assess infarct size and calcium distribution).
Protocol 2: In Vivo Anesthetized Rabbit Model of Regional Ischemia-Reperfusion
Objective: To evaluate the dose-dependent effects of this compound on electrocardiographic changes and arrhythmias induced by regional ischemia-reperfusion.
Materials:
-
New Zealand White rabbits
-
Anesthetic (e.g., pentobarbital)
-
Ventilator
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation
-
Electrocardiogram (ECG) recording system
-
Blood pressure monitoring system
-
This compound
-
Vehicle control (e.g., saline)
Procedure:
-
Animal Preparation: Anesthetize the rabbit, intubate, and provide mechanical ventilation.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Place a suture around a branch of the left circumflex coronary artery (LCX).[4]
-
Instrumentation: Attach ECG leads (e.g., lead II) and a catheter to the carotid artery for blood pressure monitoring.[4]
-
Stabilization: Allow the animal to stabilize after the surgical preparation.
-
Drug Administration: Administer a bolus intravenous injection of this compound at the desired dose (e.g., 0.02-0.16 mg/kg) or vehicle 5 minutes before coronary artery ligation.[4]
-
Induction of Ischemia: Ligate the coronary artery for 10 minutes to induce regional myocardial ischemia.[4]
-
Reperfusion: Release the ligature to allow for 20 minutes of reperfusion.[4]
-
Data Monitoring: Continuously record the ECG and arterial blood pressure throughout the experiment.
-
Endpoint Analysis: Analyze the ECG recordings for changes in the ST segment during ischemia and the incidence and duration of ventricular arrhythmias during reperfusion.
Conclusion
The available data from rabbit models strongly support the cardioprotective effects of this compound in the context of ischemia-reperfusion injury. The compound's ability to improve hemodynamic function and suppress arrhythmias in a dose-dependent manner highlights its potential as a therapeutic agent. The provided protocols offer a framework for further investigation into the efficacy and mechanisms of this compound.
References
- 1. R56865, a Na(+)- and Ca(2+)-overload inhibitor, reduces myocardial ischemia-reperfusion injury in blood-perfused rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of R56865, an Na(+)- and Ca(2+)-overload inhibitor, on myocardial injury in ischemic, reperfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Attenuation by this compound, a novel cytoprotective drug, of regional myocardial ischemia- and reperfusion-induced electrocardiographic disturbances in anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R56865, a potent new antiarrhythmic agent, effective during ischemia and reperfusion in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: R 56865 in Patch Clamp Electrophysiology
Introduction
R 56865, chemically known as N-[1-[4-(4-fluorophenoxy)-butyl]-4-piperidinyl]-N-methyl-2-benzothiazolamine, is a potent cardioprotective agent. Its primary mechanism of action involves the modulation of intracellular sodium and calcium homeostasis, which is critical in pathological conditions such as myocardial ischemia and reperfusion injury.[1][2][3] Electrophysiological studies using the patch clamp technique have been instrumental in elucidating its function, revealing that this compound is a potent inhibitor of the voltage-gated sodium channel, with a particular affinity for the late sodium current (I_Nal).[1] Unlike many cardiovascular drugs, this compound shows minimal direct effect on L-type calcium channels, highlighting its specific mode of action.[4][5]
These notes provide an overview of the electrophysiological effects of this compound and detailed protocols for its application in patch clamp studies, aimed at researchers in pharmacology, physiology, and drug development.
Mechanism of Action
The cardioprotective effects of this compound are primarily attributed to its ability to prevent intracellular Na+ and subsequent Ca2+ overload.[3] Under ischemic conditions, an increase in the late component of the sodium current (I_Nal) leads to an accumulation of intracellular Na+. This disrupts the normal function of the Na+/Ca2+ exchanger, causing an influx of Ca2+ and leading to cellular damage. This compound directly inhibits the sodium channel, reducing both peak and late currents.[1][4] This action alleviates the sodium burden, indirectly preventing calcium overload and protecting the cell.[6] Studies also suggest that this compound may interfere with intracellular calcium release and uptake by the sarcoplasmic reticulum.[6][7]
Data Presentation: Electrophysiological Effects of this compound
The following table summarizes the quantitative effects of this compound on various ion channels and cellular preparations as determined by patch clamp electrophysiology and related assays.
| Target Current/Protein | Preparation / Cell Type | Concentration Range | Key Finding | Reference |
| Peak Sodium Current (I_Na) | Guinea Pig Ventricular Cardiomyocytes | 0.1 - 10 µM | Concentration-dependent decrease. The block is more pronounced at less negative (depolarized) holding potentials. | [4][5] |
| Late Sodium Current (I_Nal) | Human Atrial Myocytes | 0.1 - 10 µM | Significantly and reversibly decreases veratrine-induced I_Nal. Inhibition of 42.01 ± 8.6% was observed at 10 µM. | [1] |
| L-type Calcium Current (I_Ca,L) | Guinea Pig Ventricular Cardiomyocytes | Up to 1 µM | No significant effect observed on the calcium current. | [4][5] |
| Na+/Ca2+ Exchanger | Guinea Pig Ventricular Myocytes | 1 mM | No direct effect on the Ni2+-sensitive Na+/Ca2+ exchange current. | [6] |
| SR Ca2+ Release | Guinea Pig Ventricular Myocytes | 1 mM | Inhibits spontaneous Ca2+ release from the sarcoplasmic reticulum when mediated by Ca2+ entry via the Na+/Ca2+ exchanger. | [6] |
| SR Ca2+ Uptake | Cardiac Sarcoplasmic Reticulum Vesicles | 0.5 - 50 µM | Decreased the ATP-stimulated uptake of 45Ca2+ into vesicles. | [7] |
Experimental Protocols
Protocol 1: Characterization of this compound Inhibition on Late Sodium Current (I_Nal)
This protocol details the use of whole-cell voltage clamp to measure the effect of this compound on pharmacologically-induced late sodium currents in isolated cardiomyocytes.
Objective: To quantify the dose-dependent inhibition of veratrine-induced late sodium current by this compound.
1. Materials and Solutions
-
Test Compound: this compound (stock solution in DMSO, final concentration 0.1-10 µM)
-
I_Nal Inducer: Veratrine (100 µg/ml)
-
Cells: Acutely isolated human atrial or guinea pig ventricular cardiomyocytes.
-
External Solution (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, 25 Glucose. pH 7.4, bubbled with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA. pH 7.3 with KOH.
-
Equipment: Patch clamp amplifier, data acquisition system, inverted microscope, micromanipulator, perfusion system.
2. Cell Preparation
-
Isolate single ventricular or atrial myocytes using established enzymatic digestion protocols appropriate for the species (e.g., guinea pig, human).
-
Store isolated cells in a holding solution at room temperature and use within 8-10 hours for optimal viability.
3. Whole-Cell Recording Procedure
-
Transfer isolated myocytes to the recording chamber on the microscope stage and perfuse continuously with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a selected healthy myocyte and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration. Allow the cell to stabilize for 5-10 minutes.
-
Set the amplifier to voltage-clamp mode. Clamp the cell at a holding potential of -100 mV to ensure availability of sodium channels.
-
Apply a 350 ms depolarizing voltage step to +20 mV to elicit the sodium current. Repeat at a frequency of 0.1 Hz.
-
Record a stable baseline current for 3-5 minutes.
-
Induce the late sodium current by perfusing the cell with the external solution containing veratrine (100 µg/ml).[1]
-
Once the veratrine-induced late current is stable, apply this compound in a cumulative, dose-dependent manner (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM), allowing the effect at each concentration to reach steady state.
-
After the highest concentration, perform a washout with the veratrine-containing solution to assess the reversibility of the block.
4. Data Analysis
-
Measure the peak inward current at the beginning of the depolarizing pulse.
-
Measure the late current (I_Nal) as the mean current during the final 20-50 ms of the 350 ms voltage step.[1]
-
Calculate the percentage inhibition of I_Nal at each this compound concentration relative to the stable current induced by veratrine alone.
-
Plot the percentage inhibition against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
References
- 1. Late sodium current inhibition in human isolated cardiomyocytes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exerts cardioprotective properties independent of the intracellular Na+-overload in the guinea pig heart | Semantic Scholar [semanticscholar.org]
- 3. Effects of R56865, an Na(+)- and Ca(2+)-overload inhibitor, on myocardial injury in ischemic, reperfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the interaction of this compound with cardiac Na- and L-type Ca channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the interaction of this compound with cardiac Na- and L-type Ca channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of R-56865 on transient inward current, Na(+)-Ca2+ exchange, and Ca2+ release from SR in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of R56865 on cardiac sarcoplasmic reticulum function and its role as an antagonist of digoxin at the sarcoplasmic reticulum calcium release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing R 56865 Stock Solution with DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of the anti-ischemic and cytoprotective agent R 56865 using dimethyl sulfoxide (DMSO) as a solvent. The information is intended to ensure accurate and reproducible experimental results in research and drug development settings.
Compound Information
This compound is a benzothiazolamine derivative with the chemical name N-[1-[4-(4-fluorophenoxy)butyl]-4-piperidinyl]-N-methyl-2-benzothiazolamine[1]. It has demonstrated cytoprotective and antiarrhythmic properties, partly through its action as a weak calcium entry blocker and its interaction with sodium and calcium ion exchange channels[1][2].
| Property | Value | Reference |
| CAS Number | 104606-13-5 | [1] |
| Molecular Formula | C23H28FN3OS | [1] |
| Molecular Weight | 413.55 g/mol | [1] |
| Appearance | Solid powder | [1] |
Preparing this compound Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO (≥99.9% purity)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Protocol:
-
Determine the Desired Stock Concentration and Volume: Based on your experimental needs, calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 413.55 g/mol x 1000 mg/g
-
Mass (mg) = 4.1355 mg
-
-
Weighing this compound:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated amount of this compound powder directly into the tube.
-
-
Dissolving in DMSO:
-
Add the desired volume of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Sterilization (Optional):
-
If required for your application (e.g., cell culture), the DMSO stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Quantitative Data Summary:
| Desired Stock Concentration | This compound Mass per 1 mL DMSO |
| 1 mM | 0.414 mg |
| 5 mM | 2.068 mg |
| 10 mM | 4.136 mg |
| 20 mM | 8.271 mg |
| 50 mM | 20.678 mg |
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution.
| Storage Condition | Duration | Recommendations |
| Short-term | Days to Weeks | 0 - 4°C, protected from light[1]. |
| Long-term | Months to Years | -20°C, protected from light[1]. |
Best Practices for Storage:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.
-
Light Protection: Store aliquots in amber vials or tubes to protect the compound from light degradation.
-
Moisture Control: Use anhydrous DMSO and ensure storage containers are tightly sealed to prevent moisture absorption, which can affect compound stability. While many benzothiazole derivatives are stable, moisture can be a factor in degradation over time.
Experimental Protocols
Dilution of Stock Solution for Cell Culture
Protocol:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%.
-
Include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the experimental wells.
Workflow for Preparing Working Solutions
Mechanism of Action and Signaling Pathways
This compound is known to inhibit Na+/H+ and Na+/Ca2+ exchange[1]. It also acts as a weak inhibitor of K+-induced Ca2+ influx and interacts with alpha 1-adrenoceptor-mediated contractions[3].
Inhibition of Ion Exchange
Interaction with Alpha-1 Adrenoceptor Signaling
This compound has been shown to cause a dose-dependent rightward shift and a depression of the maximum of the concentration-response curve for noradrenaline-induced contractions, suggesting an interaction with the alpha 1-adrenoceptor signaling pathway[3].
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handling DMSO: DMSO can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Disposal: Dispose of all waste materials in accordance with institutional and local regulations.
Disclaimer: This information is intended for research use only. It is the responsibility of the user to ensure that all procedures are performed safely and in accordance with all applicable regulations.
References
Application Notes and Protocols for R 56865 Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
R 56865 is a benzothiazolamine derivative with significant cytoprotective properties, primarily recognized for its role as a potent inhibitor of intracellular sodium (Na⁺) and calcium (Ca²⁺) overload.[1][2] It functions as a calcium channel blocker and modulates the activity of voltage-gated sodium channels.[3] These characteristics make this compound a compound of interest in preclinical research, particularly in in vivo models of ischemia-reperfusion injury, cardiac arrhythmias, and other conditions associated with cellular ion dysregulation.
These application notes provide detailed protocols for the in vivo administration of this compound based on published research, along with a summary of its mechanism of action and available data on its effects.
Mechanism of Action
This compound exerts its protective effects by preventing the pathological accumulation of Na⁺ and Ca²⁺ within cells, a common pathway for cellular injury and death in various disease states.[1][4] Its primary mechanisms include:
-
Inhibition of Voltage-Gated Sodium Channels: this compound has been shown to interact with and block voltage-gated sodium channels. This action is particularly relevant under pathological conditions where these channels may exhibit abnormal function, leading to excessive Na⁺ influx.[1]
-
Prevention of Calcium Overload: By limiting the initial Na⁺ influx, this compound indirectly prevents the subsequent reversal of the Na⁺/Ca²⁺ exchanger, a major contributor to intracellular Ca²⁺ overload during ischemia and other cellular stresses.[1][5] This helps to maintain cellular calcium homeostasis and prevent the activation of calcium-dependent degenerative enzymes and mitochondrial dysfunction.
Data Presentation
In Vivo Efficacy of this compound in Cardioprotection
| Animal Model | Indication | Dosage and Route of Administration | Key Findings | Reference |
| Porcine | Myocardial Ischemia-Reperfusion Injury | 0.4 mg/kg, single intravenous (i.v.) injection | Reduced infarct size by 24%; Improved systolic shortening after 24 hours of reperfusion. | [2] |
| Rabbit | Myocardial Ischemia-Reperfusion | 0.02-0.16 mg/kg, i.v. bolus | Dose-dependently prevented ischemia-induced ST segment increase and reperfusion arrhythmias. | [3] |
| Rat | Ischemia- and Reperfusion-Induced Arrhythmias | 0.5 or 2 mg/kg, i.v. bolus | Abolished reperfusion-induced ventricular tachycardia and fibrillation. | [6] |
| Sheep | Induced Cardiac Toxin Poisoning | Not specified | Showed transient improvement in conduction disturbances. | [6] |
Experimental Protocols
Protocol 1: Evaluation of Cardioprotective Effects in a Porcine Model of Myocardial Ischemia-Reperfusion
This protocol is adapted from a study investigating the effects of this compound on myocardial injury in pigs.[2]
1. Animal Model:
-
Use domestic pigs of either sex.
2. Anesthesia and Surgical Preparation:
-
Anesthetize the animals using an appropriate and approved institutional protocol.
-
Perform a thoracotomy to expose the heart.
-
Identify and isolate the left anterior descending (LAD) coronary artery.
3. This compound Administration:
-
Prepare a solution of this compound for intravenous injection. The vehicle used in the reference study is not specified; researchers should select a suitable vehicle (e.g., saline, DMSO) and conduct appropriate vehicle control experiments.
-
Administer a single intravenous injection of this compound at a dose of 0.4 mg/kg.
-
The control group should receive an equivalent volume of the vehicle.
4. Ischemia-Reperfusion Procedure:
-
Fifteen minutes after this compound or vehicle administration, occlude the distal LAD for 45 minutes to induce regional ischemia.
-
After 45 minutes, remove the occlusion to allow for reperfusion.
5. Outcome Measures:
-
Monitor cardiovascular parameters such as heart rate and blood pressure throughout the experiment.
-
After 24 hours of reperfusion, determine the infarct size using methods like tetrazolium staining.
-
Assess regional systolic shortening using sonomicrometry.
Protocol 2: Assessment of Anti-Arrhythmic Effects in a Rabbit Model of Ischemia-Reperfusion
This protocol is based on a study evaluating the effects of this compound on electrocardiographic disturbances in rabbits.[3]
1. Animal Model:
-
Use pentobarbital-anesthetized, open-chest rabbits.
2. This compound Administration:
-
Prepare this compound solutions for intravenous bolus injection.
-
Administer this compound at doses ranging from 0.02 to 0.16 mg/kg as a bolus i.v. injection.
-
Administer the drug 5 minutes before the induction of ischemia.
3. Ischemia-Reperfusion Procedure:
-
Ligate a branch of the left circumflex coronary artery for 10 minutes to induce regional myocardial ischemia.
-
After 10 minutes, release the ligature to allow for 20 minutes of reperfusion.
4. Outcome Measures:
-
Continuously record the electrocardiogram (ECG) to monitor for ST-segment changes and the incidence of ventricular arrhythmias (tachycardia and fibrillation) during ischemia and reperfusion.
-
Measure mean carotid arterial pressure and heart rate.
Mandatory Visualizations
Signaling Pathway of this compound in Preventing Cellular Calcium Overload
Caption: this compound inhibits Na⁺ influx, preventing Na⁺/Ca²⁺ exchanger reversal and Ca²⁺ overload.
Experimental Workflow for In Vivo Cardioprotection Study
Caption: Workflow for evaluating the cardioprotective effects of this compound in an in vivo model.
References
- 1. CV Physiology | Cardiac Myocytes and Sarcomeres [cvphysiology.com]
- 2. KEGG PATHWAY: Calcium signaling pathway - Reference pathway [kegg.jp]
- 3. Agonistic and antagonistic effect of R56865 on the Na+ channel in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effect of this compound on ouabain binding to isolated sarcolemma and intact atrial tissue of guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Langendorff Perfusion with R 56865
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the compound R 56865 in a Langendorff-perfused isolated heart model, particularly for investigating its cardioprotective effects against ischemia-reperfusion (I/R) injury.
Introduction to this compound
This compound is a potent cardioprotective agent that has demonstrated significant efficacy in reducing myocardial injury and arrhythmias associated with ischemia and reperfusion.[1][2] Its primary mechanism of action is the inhibition of the late sodium current (INaL), which becomes pathologically enhanced during ischemic conditions.[3] By blocking this late current, this compound prevents intracellular sodium (Na+) overload, which subsequently mitigates calcium (Ca2+) overload via the Na+/Ca2+ exchanger, a key driver of cell death and dysfunction in I/R injury.[4]
Key Applications in Langendorff Perfusion
The Langendorff isolated heart preparation is an invaluable ex vivo tool for studying the direct effects of pharmacological agents on the heart, independent of systemic neural and hormonal influences.[5] This model is particularly well-suited for investigating the cardioprotective properties of this compound in the context of:
-
Myocardial ischemia-reperfusion injury
-
Drug-induced arrhythmias
-
Calcium overload-mediated cardiac dysfunction
Experimental Protocols
Langendorff Perfusion Setup and Heart Preparation (Rat Model)
This protocol describes a standard Langendorff perfusion procedure for an adult rat heart, which can be adapted for studies involving this compound.
Materials:
-
Animals: Adult male Sprague-Dawley rats (250-300g)
-
Anesthesia: Sodium pentobarbital (60 mg/kg, intraperitoneal injection) or isoflurane.
-
Anticoagulant: Heparin (500 IU/kg, intraperitoneal injection)
-
Perfusion Apparatus: Langendorff system with a water-jacketed heart chamber, perfusion reservoir, and constant flow or constant pressure pump.
-
Perfusate: Krebs-Henseleit Buffer (KHB)
-
Instrumentation: Pressure transducer, electrocardiogram (ECG) electrodes, data acquisition system.
Krebs-Henseleit Buffer (KHB) Composition (in mmol/L):
| Component | Concentration (mmol/L) |
| NaCl | 118 |
| KCl | 4.7 |
| KH₂PO₄ | 1.2 |
| MgSO₄ | 1.2 |
| NaHCO₃ | 25 |
| CaCl₂ | 1.25 |
| Glucose | 11 |
Procedure:
-
Animal Preparation: Anesthetize the rat and administer heparin. Once deeply anesthetized (unresponsive to paw pinch), perform a thoracotomy to expose the heart.
-
Heart Excision: Rapidly excise the heart and immediately place it in ice-cold KHB to arrest contractions.
-
Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta. Ensure the cannula does not obstruct the coronary ostia.
-
Retrograde Perfusion: Initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) KHB at a constant pressure of 60-80 mmHg or a constant flow of 10-12 mL/min. The perfusate temperature should be maintained at 37°C.[1]
-
Instrumentation: Insert a fluid-filled latex balloon into the left ventricle via the left atrium to measure left ventricular pressure. Set the left ventricular end-diastolic pressure (LVEDP) to 5-10 mmHg. Attach ECG electrodes to record cardiac electrical activity.
-
Stabilization: Allow the heart to stabilize for a 20-30 minute equilibration period before initiating the experimental protocol.
Ischemia-Reperfusion Protocol with this compound
This protocol outlines the induction of global ischemia followed by reperfusion in the Langendorff-perfused rat heart, with the application of this compound.
Procedure:
-
Baseline Recording: Following the stabilization period, record baseline hemodynamic and electrophysiological parameters for 15-20 minutes.
-
This compound Administration (Pre-treatment): Perfuse the heart with KHB containing the desired concentration of this compound (e.g., 10-7 M) for a specified duration (e.g., 15 minutes) before inducing ischemia.[2]
-
Global Ischemia: Induce global ischemia by completely stopping the perfusion for a defined period (e.g., 30 minutes).[1]
-
Reperfusion: Reinitiate perfusion with either standard KHB or KHB containing this compound for the reperfusion phase (e.g., 60-120 minutes).[6]
-
Data Acquisition: Continuously monitor and record hemodynamic parameters (LVDP, LVEDP, +dP/dtmax, -dP/dtmax, heart rate) and ECG throughout the experiment.
Data Presentation
The following tables summarize the expected quantitative effects of this compound in a Langendorff ischemia-reperfusion model based on published literature.
Table 1: Hemodynamic Effects of this compound in Ischemia-Reperfusion
| Parameter | Control (I/R) | This compound (10-6 M) + I/R | Reference |
| Recovery of LVDP (%) | 3.3% | 79.6% | [7] |
| Recovery of +dP/dtmax (%) | 0.0% | 82.1% | [7] |
| Recovery of Aortic Output (%) | 7.9% | 54.7% | [7] |
| Recovery of Coronary Flow (%) | 10.4% | 92.7% | [7] |
| Recovery of Cardiac Output (%) | 8.5% | 67.2% | [7] |
Table 2: Anti-arrhythmic Effects of this compound in Ischemia-Reperfusion
| Arrhythmia | Control (I/R) | This compound (10-7 M) + I/R | Reference |
| Incidence of Ventricular Tachycardia (VT) | 75% | 25% | [2] |
| Incidence of Ventricular Fibrillation (VF) | 67% | 25% | [2] |
Mandatory Visualizations
Caption: Experimental workflow for Langendorff perfusion with this compound.
Caption: Signaling pathway of this compound in cardiac myocytes.
References
- 1. Langendorff Experimental Protocols and I/R [bio-protocol.org]
- 2. R56865, a potent new antiarrhythmic agent, effective during ischemia and reperfusion in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late sodium current inhibition in human isolated cardiomyocytes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myocardial protection by this compound: a new principle based on prevention of ion channel pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound on postischemic ventricular function in isolated rat working heart preparations obtained from healthy, diabetic and hypertensive animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring the Effects of R 56865 on Cardiac Contractility
Audience: Researchers, scientists, and drug development professionals.
Introduction: R 56865 is a benzothiazolamine derivative recognized for its cardioprotective properties. It has been shown to mitigate the detrimental effects of ischemia-reperfusion injury and arrhythmias induced by cardiac glycosides.[1][2] The primary mechanism of this compound is attributed to its ability to prevent intracellular sodium (Na+) and calcium (Ca2+) overload, a critical factor in the pathophysiology of various cardiac conditions.[3][4][5] These notes provide a comprehensive overview of this compound's effects on cardiac contractility, detailing its mechanism of action, summarizing key quantitative data, and offering a protocol for its experimental evaluation.
Mechanism of Action
Under pathological conditions such as ischemia or exposure to toxins like veratridine, cardiac sodium channels can enter a dysfunctional state, leading to a persistent or "late" inward sodium current (I_NaL).[4][6] This sustained Na+ influx causes an accumulation of intracellular Na+, which in turn reverses the normal operation of the Na+/Ca2+ exchanger (NCX). The NCX then begins to import Ca2+ into the cell, leading to Ca2+ overload. This pathological rise in intracellular Ca2+ is a final common pathway for cellular injury, causing hypercontracture, arrhythmias, and cell death.[4]
This compound exerts its protective effects by specifically inhibiting the late sodium current (I_NaL) without significantly affecting the peak Na+ current, L-type calcium current (I_Ca), or potassium currents at therapeutic concentrations.[1][6][7] By blocking the initial Na+ overload, this compound prevents the subsequent Ca2+ overload via the Na+/Ca2+ exchanger, thereby preserving cardiac function and cell viability.[4][8]
References
- 1. Effects of R56865 on membrane currents in isolated ventricular cardiomyocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R56865, a potent new antiarrhythmic agent, effective during ischemia and reperfusion in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of R56865, an Na(+)- and Ca(2+)-overload inhibitor, on myocardial injury in ischemic, reperfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myocardial protection by this compound: a new principle based on prevention of ion channel pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Late sodium current inhibition in human isolated cardiomyocytes by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the interaction of this compound with cardiac Na- and L-type Ca channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of R-56865 on transient inward current, Na(+)-Ca2+ exchange, and Ca2+ release from SR in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Potential of R 56865 in Cardiac Surgery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the therapeutic potential of R 56865, a potent inhibitor of the late sodium current (INaL), in the context of cardiac surgery. The primary mechanism of action of this compound involves the attenuation of intracellular sodium ([Na+]i) and subsequent calcium ([Ca2+]i) overload, a critical driver of myocardial injury during ischemia-reperfusion (I/R). This document details the cardioprotective effects of this compound, supported by quantitative data from preclinical studies. Furthermore, detailed protocols for in vitro and in vivo experimental models are provided to facilitate further research into the therapeutic applications of this compound and similar compounds.
Introduction
Myocardial ischemia-reperfusion injury is a significant concern in cardiac surgery, contributing to postoperative complications and adverse patient outcomes. A key pathological event in I/R injury is the dysregulation of ion homeostasis, leading to an excessive influx of sodium and a subsequent overload of intracellular calcium. This calcium overload triggers a cascade of detrimental events, including mitochondrial dysfunction, activation of degradative enzymes, hypercontracture, and ultimately, cardiomyocyte death.
This compound has emerged as a promising cardioprotective agent by specifically targeting the late component of the fast sodium current (INaL).[1] Under ischemic conditions, the INaL is enhanced, leading to increased [Na+]i. This, in turn, reverses the normal operation of the sodium-calcium exchanger (NCX), causing an influx of Ca2+ and subsequent overload.[1] By inhibiting the INaL, this compound effectively mitigates this pathological ion imbalance, thereby protecting the myocardium from I/R-induced damage.
Mechanism of Action
The cardioprotective effects of this compound are primarily attributed to its ability to block the persistent or late component of the voltage-gated sodium channel. This action prevents the pathological accumulation of intracellular sodium during ischemia, which then prevents the reversal of the sodium-calcium exchanger and the subsequent calcium overload.[1] This targeted mechanism of action makes this compound a promising therapeutic agent for conditions associated with myocardial calcium overload, such as ischemia-reperfusion injury.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in various models of cardiac injury.
Table 1: In Vivo Efficacy of this compound in Ischemia-Reperfusion Injury
| Animal Model | Dosage | Ischemia/Reperfusion Duration | Key Findings | Reference |
| Anesthetized Rabbits | 0.02-0.16 mg/kg (i.v.) | 10 min / 20 min | Dose-dependent prevention of I/R-induced ST-segment increase and ventricular arrhythmias.[2] | [2] |
| Anesthetized Rats | 0.5 or 2 mg/kg (i.v.) | 5 min / reperfusion | Abolished reperfusion-induced ventricular tachycardia and fibrillation. | [3] |
| Anesthetized Rats | 2 mg/kg (i.v.) | 30 min / reperfusion | Reduced incidence of ischemia-induced ventricular tachycardia and fibrillation. | [3] |
Table 2: In Vitro Efficacy of this compound
| Experimental Model | Concentration | Pathological Stimulus | Key Findings | Reference |
| Isolated Rat Hearts | 10-9 to 10-7 M | 10 min ischemia / reperfusion | Decreased incidence of reperfusion-induced ventricular tachycardia and fibrillation. | [3] |
| Isolated Rat Hearts | 10-7 M | 30 min ischemia / reperfusion | Reduced incidence of ischemia-induced ventricular tachycardia and fibrillation. | [3] |
| Isolated Rabbit Heart | 4 x 10-7 M | 25 min global ischemia / reperfusion | Significantly improved post-ischemic recovery of cardiac function.[4] | [4] |
| Isolated Guinea Pig Ventricular Cardiomyocytes | ~1 µM | Reduced extracellular Na+ | Half-maximum inhibition of peak Na+ current. | [5] |
Experimental Protocols
Protocol 1: In Vivo Rabbit Model of Myocardial Ischemia-Reperfusion
This protocol describes the induction of regional myocardial ischemia followed by reperfusion in anesthetized rabbits to evaluate the cardioprotective effects of this compound.[2]
Materials:
-
New Zealand White rabbits (2.5-3.5 kg)
-
Pentobarbital sodium (anesthetic)
-
This compound solution
-
Saline (vehicle control)
-
Surgical instruments for thoracotomy and coronary artery ligation
-
ECG monitoring system
-
Ventilator
Procedure:
-
Anesthetize the rabbit with pentobarbital sodium (30 mg/kg i.v.).
-
Intubate and ventilate the animal with room air.
-
Perform a left thoracotomy to expose the heart.
-
Identify and isolate a branch of the left circumflex coronary artery (LCX).
-
Administer a bolus intravenous injection of this compound (0.02-0.16 mg/kg) or vehicle (saline) 5 minutes before coronary artery ligation.[2]
-
Induce regional myocardial ischemia by ligating the LCX branch for 10 minutes.
-
Confirm ischemia by observing ST-segment elevation on the ECG.
-
After 10 minutes of ischemia, remove the ligature to allow for 20 minutes of reperfusion.
-
Monitor ECG continuously for the occurrence of ventricular arrhythmias.
-
At the end of the reperfusion period, euthanize the animal.
References
- 1. Myocardial protection by this compound: a new principle based on prevention of ion channel pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation by this compound, a novel cytoprotective drug, of regional myocardial ischemia- and reperfusion-induced electrocardiographic disturbances in anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The optimal model of reperfusion injury in vitro using H9c2 transformed cardiac myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of R 56 865 against ischemic damage in the isolated rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Models of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
R 56865 solubility and stability in aqueous solutions
Disclaimer: Publicly available information on the specific solubility and stability of R 56865 (CAS No: 104606-13-5) is limited. This guide is based on general principles for small molecule inhibitors and provides a framework for troubleshooting and conducting experiments. It is essential to perform compound-specific validation in your experimental setup.
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in aqueous solutions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Question | Possible Cause(s) | Troubleshooting Steps |
| 1. I am having difficulty dissolving this compound. | - Inappropriate Solvent: this compound may have low solubility in the chosen solvent. - Low-Quality Solvent: The solvent may contain impurities or water, affecting solubility. - Compound Purity: The purity of the this compound lot may vary. | - Initial Dissolution: Start by dissolving this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution.[1][2][3][4] - Solvent Quality: Use anhydrous, high-purity grade solvents. - Gentle Warming & Sonication: If the compound does not dissolve readily, gentle warming (e.g., to 37°C) or brief sonication may help. Avoid excessive heat, which could cause degradation. |
| 2. My this compound solution is precipitating after dilution in aqueous buffer or cell culture media. | - Low Aqueous Solubility: The final concentration of this compound in the aqueous solution may exceed its solubility limit. - Solvent Carryover: A high percentage of the organic solvent (e.g., DMSO) from the stock solution can cause the compound to precipitate when diluted. - pH-Dependent Solubility: The solubility of this compound may be dependent on the pH of the aqueous solution.[5] | - Lower Final Concentration: Test a lower final working concentration of this compound. - Minimize Organic Solvent: Keep the final concentration of the organic solvent in your aqueous solution as low as possible (typically <0.5%).[5] - pH Adjustment: Investigate the effect of pH on the solubility of this compound by testing a range of buffer pH values.[5] |
| 3. I am observing a loss of activity of this compound in my cell-based assay over time. | - Chemical Instability: this compound may be unstable and degrading in the aqueous environment of the cell culture media.[6] - Adsorption to Plastics: The compound may be adsorbing to the surface of plastic labware (e.g., plates, tubes).[6] - Metabolism by Cells: The cells in your assay may be metabolizing this compound. | - Prepare Fresh Solutions: Prepare fresh dilutions of this compound in media immediately before each experiment. - Stability Assessment: Perform a stability study by incubating this compound in your cell culture media for different durations and then analyzing the remaining compound concentration by HPLC or LC-MS. - Use Low-Binding Plastics: Utilize low-protein-binding labware to minimize adsorption. |
| 4. I am seeing inconsistent results between experiments. | - Stock Solution Degradation: The this compound stock solution may be degrading over time, even when stored frozen. - Freeze-Thaw Cycles: Repeated freeze-thaw cycles of the stock solution can lead to compound degradation. - Light Sensitivity: The compound may be sensitive to light. | - Aliquot Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. - Proper Storage: Store stock solutions at -20°C or -80°C and protect them from light by using amber vials or wrapping them in foil. - Regularly Check Stock Purity: Periodically check the purity of your stock solution using analytical methods like HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound? A: Due to the lack of specific data for this compound, a common starting point for small molecule inhibitors is to use a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO.
Q2: How should I store the this compound stock solution? A: Stock solutions in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Protect the aliquots from light.
Q3: What factors can affect the stability of this compound in my aqueous experimental solutions? A: Several factors can influence the stability of small molecules in aqueous solutions, including:
-
pH: The pH of the buffer or cell culture media can significantly impact the rate of hydrolysis or other degradation pathways.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, especially UV light, can cause photodegradation.
-
Presence of other components: Components in complex media, such as serum proteins or other additives, can interact with the compound and affect its stability.[7]
Q4: How can I determine the stability of this compound in my specific cell culture medium? A: To determine the stability, you can conduct a time-course experiment. Incubate a solution of this compound in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample and analyze the concentration of the intact this compound using a stability-indicating analytical method like HPLC or LC-MS.
Data Presentation
The following tables present hypothetical data for this compound to serve as a template for your own experimental data.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Maximum Solubility (mM) |
| DMSO | 25 | > 100 |
| Ethanol | 25 | ~25 |
| PBS (pH 7.4) | 25 | < 0.1 |
Table 2: Hypothetical Stability of this compound (10 µM) in Aqueous Buffers at 37°C
| Buffer (pH) | % Remaining after 8 hours | % Remaining after 24 hours |
| Citrate (pH 5.0) | 95% | 85% |
| Phosphate (pH 7.4) | 80% | 60% |
| Carbonate (pH 9.0) | 65% | 40% |
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (CAS No: 104606-13-5, MW: 413.56 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the stock solution. For example, to make 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 413.56 g/mol * 1000 mg/g = 4.136 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Aliquoting: Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Mandatory Visualization
Caption: Factors influencing this compound stability.
References
- 1. Dimethyl sulfoxide anhydrous, = 99.9 67-68-5 [sigmaaldrich.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Dimethyl sulfoxide EPtestingspecificationsmeets,USPtestingspecificationsmeets 67-68-5 [sigmaaldrich.com]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing R 56865 Concentration for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information for optimizing the use of R 56865 in in vitro assays. Below you will find frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is recognized for its effects on ion channels. It has been shown to be a weak inhibitor of K+-induced Ca2+ influx. Additionally, it interacts with alpha 1-adrenoceptor-mediated contractions in a dose-dependent manner. Its protective effects in cardiac models are thought to be related to a potential-dependent inhibition of the sodium current, rather than a direct effect on the calcium current. This compound also inhibits spontaneous Ca2+ release from the sarcoplasmic reticulum when it is mediated by Ca2+ entry through the Na+/Ca2+ exchanger.
Q2: What is a recommended starting concentration range for this compound in a new in vitro assay?
A2: Based on published data, a concentration range of 0.1 µM to 10 µM is a good starting point for most cell-based assays. Dose-response experiments in rat aorta have shown effects at concentrations of 1 µM and 10 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a small organic molecule. For compounds of this nature, it is common practice to prepare a high-concentration stock solution in a polar, aprotic organic solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium, ensuring the final DMSO concentration is typically below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments.
Q4: What are the known off-target effects of this compound?
A4: While specific off-target profiling for this compound is not extensively documented in publicly available literature, its known interactions include sodium channels and alpha-1 adrenoceptors. When interpreting results, it is crucial to consider these potential multi-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect | Compound Degradation: this compound may be unstable in aqueous cell culture media over long incubation periods. | Prepare fresh working solutions for each experiment. Minimize the pre-incubation time of this compound in the medium before adding it to the cells. Consider performing a stability study in your specific medium. |
| Incorrect Concentration: The optimal concentration for your specific cell line or assay may be outside the initial range tested. | Perform a broad dose-response experiment (e.g., from 10 nM to 100 µM) to identify the effective concentration range. | |
| Cell Health/Passage Number: Cells may become less responsive at high passage numbers or if not optimally healthy. | Use cells within a consistent and low passage number range. Regularly check for cell viability and morphology. | |
| High background or cytotoxicity | Solvent Toxicity: The final concentration of DMSO may be too high for your cell line. | Ensure the final DMSO concentration is at or below 0.1%, or perform a DMSO toxicity curve for your specific cells to determine the maximum tolerated concentration. |
| Compound Precipitation: this compound may precipitate out of the aqueous medium, especially at higher concentrations. | Visually inspect the medium for any precipitate after adding the compound. If precipitation occurs, try preparing fresh dilutions or using a lower starting concentration. Gentle warming and vortexing of the stock solution before dilution can sometimes help. | |
| High variability between replicates | Uneven Compound Distribution: Inadequate mixing of this compound in the culture wells. | After adding the compound to the wells, gently mix the plate on an orbital shaker for a few seconds to ensure even distribution. |
| Inconsistent Cell Seeding: Variation in cell number across wells. | Ensure a homogenous cell suspension before seeding and use precise pipetting techniques. |
Quantitative Data
Due to the limited availability of specific IC50 and EC50 values for this compound in publicly accessible databases, a comprehensive data table cannot be provided at this time. The available literature indicates effective concentrations in the low micromolar range for its action on sodium channels and alpha 1-adrenoceptor-mediated responses. Researchers are encouraged to determine the precise IC50/EC50 values for their specific in vitro systems.
| Parameter | Assay/Cell Type | Reported Concentration | Reference |
| Inhibition of K+-induced Contractions | Rat Aorta | 1 µM - 10 µM | [1] |
| Inhibition of Sodium Current | Ventricular Cardiomyocytes | 0.1 µM - 10 µM | [2] |
| Abolition of Transient Inward Current | Guinea Pig Ventricular Myocytes | 1 µM | [3] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Calcium Flux Assay
This protocol provides a general framework for determining the effect of this compound on intracellular calcium concentration ([Ca2+]i).
Materials:
-
Cells of interest cultured on black-walled, clear-bottom 96-well plates
-
This compound
-
DMSO (anhydrous)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Agonist to induce calcium flux (e.g., a specific receptor agonist or ionophore)
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in HBSS to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (HBSS with the same final DMSO concentration).
-
-
Compound Incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for approximately 1-2 minutes.
-
Add the agonist to all wells simultaneously using an automated injection system.
-
Immediately begin kinetic measurement of fluorescence intensity for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the this compound concentration to determine the IC50 or EC50 value.
-
Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
This protocol is to determine the concentration at which this compound may induce cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
DMSO (anhydrous)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control and a no-cell control (medium only).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Visualizations
References
Potential off-target effects of R 56865
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of R 56865. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of this compound?
A1: The primary off-target effect of this compound is the inhibition of cardiac sodium channels (INa). This effect is concentration-dependent, with a half-maximal inhibitory concentration (IC50) of approximately 1 µM[1]. The blockade is more pronounced at less negative holding potentials[2].
Q2: Does this compound affect other cardiac ion channels?
A2: Studies have shown that this compound does not significantly affect the L-type calcium current (ICa) or the quasi-steady-state potassium current (IK) in isolated ventricular cardiomyocytes at concentrations up to 10 µM[1].
Q3: Are there any observed effects of this compound on intracellular calcium handling?
A3: Yes, this compound has demonstrated effects on intracellular calcium dynamics. It can inhibit spontaneous calcium release from the sarcoplasmic reticulum (SR) when this release is mediated by the Na+/Ca2+ exchanger[2]. However, it does not directly impact the physiological Ca2+-induced Ca2+ release mechanism from the SR[2][3]. Additionally, this compound has been shown to decrease the ATP-stimulated uptake of 45Ca2+ into cardiac SR vesicles[3][4].
Q4: I've seen conflicting reports about this compound and calcium channels. Can you clarify?
A4: While this compound does not appear to directly block L-type calcium channels in cardiac myocytes, one study on bovine chromaffin cells showed that it can block Ca2+ entry by promoting the inactivation of voltage-dependent Ca2+ channels, with an IC50 of approximately 3.1 µM for the blockade of catecholamine secretion[5]. This suggests a potential cell-type-specific or channel-subtype-specific effect. Researchers should be mindful of the experimental system when interpreting results related to calcium channel effects.
Q5: What are the implications of the sodium channel blocking activity of this compound?
A5: The sodium channel blocking properties of this compound can influence cardiac electrophysiology. It can lead to a decrease in the upstroke velocity of the cardiac action potential and may contribute to its anti-arrhythmic effects, particularly in the context of cardiac glycoside toxicity[1][2][6]. This effect is use-dependent, meaning the block is more pronounced at higher stimulation frequencies[6].
Troubleshooting Guides
Problem 1: Unexpected changes in action potential duration in cardiac myocyte experiments.
-
Possible Cause: While this compound's primary off-target effect is on the sodium current, which mainly affects the action potential upstroke, secondary effects on cellular ion homeostasis could indirectly influence action potential duration. The inhibition of the Na+/Ca2+ exchanger-mediated calcium release could play a role.
-
Troubleshooting Steps:
-
Perform voltage-clamp experiments to isolate and measure individual ionic currents (INa, ICa, IK) to confirm the specific channel effects in your preparation.
-
Measure intracellular calcium transients to assess for alterations in calcium handling.
-
Consider a range of this compound concentrations to determine if the effect is dose-dependent.
-
Problem 2: Discrepancy in results when studying calcium-dependent processes in different cell types.
-
Possible Cause: As noted in the FAQs, this compound may have cell-type-specific effects on calcium channels. The lack of effect on L-type calcium channels in cardiomyocytes may not translate to other cell types, such as chromaffin cells, which may express different subtypes of voltage-dependent calcium channels.
-
Troubleshooting Steps:
-
Characterize the specific subtypes of calcium channels present in your experimental model.
-
Perform electrophysiological recordings to directly measure the effect of this compound on calcium currents in your specific cell type.
-
Compare your findings with published data from similar experimental systems.
-
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of this compound on Off-Target Ion Channels
| Target | Cell Type | IC50 | Reference |
| Peak Sodium Current (INa) | Guinea-pig ventricular cardiomyocytes | ~ 1 µM | [1] |
| Catecholamine Secretion (via Ca2+ channel inactivation) | Bovine chromaffin cells | ~ 3.1 µM | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing Sodium Channel Blockade
-
Cell Preparation: Isolate single ventricular cardiomyocytes from a suitable animal model (e.g., guinea pig) using enzymatic digestion.
-
Solutions:
-
External Solution (for INa measurement): Reduced extracellular Na+ (e.g., 30 mM) to minimize current amplitude and improve voltage control. Include Cd2+ (e.g., 200 µM) to block ICa and use Cs+ in place of K+ to reduce K+ currents.
-
Internal Solution: Cs+-based solution to block K+ channels, containing EGTA to chelate intracellular Ca2+.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a negative potential (e.g., -100 mV).
-
Apply depolarizing voltage steps to elicit INa.
-
Apply this compound at various concentrations to the external solution and record the resulting inhibition of the peak sodium current.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the control (before drug application).
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Protocol 2: Measurement of Intracellular Calcium Transients
-
Cell Preparation: Isolate cardiac myocytes as described above.
-
Dye Loading: Load the cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM).
-
Experimental Setup: Place the cells on the stage of an inverted microscope equipped for fluorescence imaging.
-
Stimulation: Electrically stimulate the cells to elicit action potentials and subsequent calcium transients.
-
Recording:
-
Record baseline calcium transients.
-
Perfuse the cells with a solution containing this compound.
-
Record calcium transients in the presence of the compound.
-
To investigate effects on Na+/Ca2+ exchanger-mediated Ca2+ release, induce spontaneous Ca2+ release (e.g., using a low K+/high Ca2+ solution) with and without this compound.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the calcium transients.
-
Compare the parameters before and after the application of this compound.
-
Visualizations
Caption: Off-target inhibition of the cardiac sodium channel by this compound.
Caption: Workflow for determining the IC50 of this compound on cardiac sodium channels.
References
- 1. Effects of R56865 on membrane currents in isolated ventricular cardiomyocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of R-56865 on transient inward current, Na(+)-Ca2+ exchange, and Ca2+ release from SR in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of R56865 on cardiac sarcoplasmic reticulum function and its role as an antagonist of digoxin at the sarcoplasmic reticulum calcium release channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of R56865 on cardiac sarcoplasmic reticulum function and its role as an antagonist of digoxin at the sarcoplasmic reticulum calcium release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. R56865 inhibits catecholamine release from bovine chromaffin cells by blocking calcium channels | Semantic Scholar [semanticscholar.org]
- 6. Agonistic and antagonistic effect of R56865 on the Na+ channel in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex R 56865 Dose-Response Curves
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the calcimimetic compound R 56865. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of this compound dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3][4] The CaSR is a G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis.[1][2] this compound enhances the sensitivity of the CaSR to extracellular calcium, leading to a decrease in the secretion of parathyroid hormone (PTH).[1][5]
Q2: Why am I observing a non-sigmoidal or "bell-shaped" dose-response curve with this compound?
Atypical dose-response curves, such as biphasic or bell-shaped curves, can be observed with this compound and other allosteric modulators. Several factors can contribute to this phenomenon:
-
Receptor Desensitization: At high concentrations, prolonged or strong activation of the CaSR by this compound can lead to receptor desensitization. This process is often mediated by Protein Kinase C (PKC), which can phosphorylate the receptor and uncouple it from its downstream signaling pathways. This negative feedback loop can lead to a decrease in the response at higher doses.
-
Off-Target Effects: At supra-physiological concentrations, this compound may interact with other cellular targets, leading to confounding effects that deviate from the expected CaSR-mediated response.
-
Biased Agonism: this compound, as an allosteric modulator, may stabilize different conformational states of the CaSR, leading to preferential activation of certain downstream signaling pathways over others (biased agonism).[2][6][7] The observed dose-response curve will depend on the specific endpoint being measured (e.g., intracellular calcium mobilization, IP3 accumulation, or MAPK/ERK activation).
-
Cellular Context: The expression levels of CaSR, G-proteins, and other signaling components can vary between cell types, influencing the shape of the dose-response curve.
Q3: What are the key signaling pathways activated by the CaSR upon stimulation with this compound?
The CaSR can couple to several G-protein subtypes, leading to the activation of multiple downstream signaling cascades:
-
Gq/11 Pathway: This is the canonical pathway for the CaSR. Activation of Gq/11 leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
-
Gi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
G12/13 Pathway: This pathway can be activated by the CaSR and is involved in the regulation of the Rho family of small GTPases, which play a role in cytoskeleton organization.
-
MAPK/ERK Pathway: The CaSR can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2, through both G-protein-dependent and β-arrestin-dependent mechanisms.[2]
Troubleshooting Guides
Problem 1: My this compound dose-response curve is bell-shaped, not sigmoidal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Receptor Desensitization at High Concentrations | 1. Time-Course Experiment: Perform a time-course experiment at a high concentration of this compound to observe if the response diminishes over time. 2. PKC Inhibition: Pre-treat cells with a PKC inhibitor (e.g., Gö 6983) to see if the bell shape is attenuated. 3. Lower Concentration Range: Focus on a narrower, lower concentration range of this compound to characterize the initial stimulatory phase. |
| Off-Target Effects | 1. Literature Search: Review the literature for known off-target effects of this compound or other calcimimetics at the concentrations you are using. 2. Control Experiments: Use a cell line that does not express the CaSR to determine if the observed effects at high concentrations are CaSR-independent. 3. Alternative Calcimimetics: Test other calcimimetic compounds with different chemical structures to see if they produce a similar dose-response curve. |
| Assay-Specific Artifacts | 1. Solubility Issues: Ensure this compound is fully solubilized at all concentrations. Precipitation at high concentrations can lead to a decrease in the effective concentration. 2. Cytotoxicity: Perform a cell viability assay (e.g., MTT or LDH assay) to rule out cytotoxicity at high concentrations of this compound, which could lead to a decrease in the measured response. |
Problem 2: High variability between replicate experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number and Confluency | 1. Standardize Cell Culture: Use cells within a consistent and narrow passage number range for all experiments. 2. Control Confluency: Seed cells at a consistent density and perform experiments at a standardized confluency, as receptor expression and signaling can be density-dependent. |
| Reagent Preparation | 1. Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. 2. Consistent Buffers: Use the same batch of assay buffers and media for all related experiments. |
| Assay Conditions | 1. Temperature and Incubation Times: Strictly control incubation times and temperatures. 2. Plate Reader Settings: Ensure consistent settings on your plate reader or other detection instruments. |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound on Intracellular Calcium Mobilization in HEK293 cells stably expressing the human CaSR.
This data is illustrative and designed to represent a complex, biphasic dose-response curve. Actual results may vary depending on experimental conditions.
| Concentration (nM) | Log Concentration (M) | % Maximum Response (Mean) | Standard Deviation |
| 0.1 | -10.0 | 5.2 | 1.1 |
| 1 | -9.0 | 25.8 | 3.5 |
| 10 | -8.0 | 75.3 | 6.2 |
| 100 | -7.0 | 98.9 | 4.8 |
| 1000 | -6.0 | 80.1 | 7.1 |
| 10000 | -5.0 | 55.6 | 5.9 |
| 100000 | -4.0 | 30.4 | 4.3 |
Table 2: Key Parameters for a Biphasic Dose-Response Curve.
| Parameter | Description |
| EC50 (Stimulatory) | The concentration of this compound that produces 50% of the maximal stimulatory effect. |
| Emax | The maximum response achieved. |
| IC50 (Inhibitory) | The concentration of this compound that produces 50% of the maximal inhibitory effect (in the descending part of the curve). |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium Mobilization using a Fluorescent Plate Reader
Materials:
-
HEK293 cells stably expressing the human CaSR
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
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This compound
-
Ionomycin (positive control)
-
EGTA (negative control)
Procedure:
-
Cell Seeding: Seed HEK293-CaSR cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (or Fura-2 AM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the this compound dilutions to the appropriate wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at the appropriate wavelengths (Ex/Em: ~494/516 nm for Fluo-4; Ex: 340/380 nm, Em: 510 nm for Fura-2) over time.
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline fluorescence before compound addition.
-
Plot the peak fluorescence response as a function of this compound concentration.
-
Fit the data using a non-linear regression model appropriate for a biphasic dose-response.
-
Protocol 2: Western Blot for Phospho-ERK1/2
Materials:
-
HEK293-CaSR cells
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed HEK293-CaSR cells in 6-well plates and grow to ~80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer and scrape the cells.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody (anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each concentration of this compound.
-
Plot the normalized data as a function of this compound concentration.
-
Visualizations
Caption: Calcium-Sensing Receptor (CaSR) Signaling Pathway.
Caption: Experimental Workflow for Intracellular Calcium Assay.
Caption: Troubleshooting Logic for a Bell-Shaped Dose-Response Curve.
References
- 1. graphpad.com [graphpad.com]
- 2. Biased agonism of the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Calcimimetic agents and secondary hyperparathyroidism: rationale for use and results from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcimimetics normalize the phosphate-induced stimulation of PTH secretion in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engendering biased signalling from the calcium-sensing receptor for the pharmacotherapy of diverse disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in calcium-sensing receptor modulation: biased signaling and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: R 56865 Vehicle Control for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vivo administration of R 56865. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent antiarrhythmic agent. Its mechanism of action is primarily associated with the inhibition of calcium overload, which contributes to its protective effects against ischemia- and reperfusion-induced arrhythmias. It has been shown to be effective in both in vitro and in vivo models of cardiac ischemia.
Q2: What is a suitable vehicle for the intravenous administration of this compound in rats?
Based on published literature, a common vehicle for this compound in rats is dimethyl sulfoxide (DMSO). However, the concentration of DMSO should be carefully controlled to minimize potential toxicity. It is crucial to perform pilot studies to determine the optimal concentration that ensures solubility and minimizes adverse effects. For poorly water-soluble compounds like this compound, other potential vehicle strategies include the use of co-solvents, cyclodextrins, or lipid-based formulations. A thorough pre-formulation screening is highly recommended.
Q3: What are the potential side effects of DMSO as a vehicle?
While widely used, DMSO is not an inert vehicle and can exert its own biological effects. At higher concentrations, it can cause hemolysis, inflammation at the injection site, and may have neurological effects.[1][2] It is also known to interact with co-administered drugs, potentially altering their pharmacokinetics and pharmacodynamics.[3] Therefore, it is imperative to include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the vehicle.
Q4: How can I troubleshoot precipitation of this compound upon intravenous injection?
Precipitation of a drug upon intravenous injection is a common issue for poorly soluble compounds and can lead to inaccurate dosing and potential emboli. Here are some troubleshooting steps:
-
Optimize the formulation: Conduct solubility studies of this compound in various pharmaceutically acceptable solvents and co-solvent systems.
-
Adjust the pH: If this compound has ionizable groups, adjusting the pH of the formulation might improve its solubility. However, ensure the pH is within a physiologically tolerable range (typically pH 4-9 for intravenous injections).
-
Slow down the injection rate: A slower infusion rate allows for greater dilution of the drug in the bloodstream, reducing the risk of precipitation.
-
Increase the injection volume: A larger volume (within acceptable limits for the animal species) can also aid in dilution.
-
Consider alternative formulations: If precipitation persists, explore more advanced formulation strategies such as lipid emulsions, liposomes, or polymeric micelles.
Q5: What are the recommended dosages for this compound in rat models of cardiac ischemia?
Published studies have used intravenous bolus doses of 0.5 mg/kg and 2 mg/kg of this compound in anesthetized rats subjected to coronary artery ligation and reperfusion. These doses were shown to be effective in reducing the incidence of ventricular tachycardia and fibrillation. However, the optimal dose may vary depending on the specific experimental model and endpoints. Dose-response studies are recommended to determine the most effective and well-tolerated dose for your specific application.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
| Possible Cause | Troubleshooting Steps |
| Vehicle-induced effects | Always include a vehicle-only control group to account for any biological effects of the solvent system. |
| Drug instability in the formulation | Prepare fresh formulations for each experiment. Conduct stability studies of this compound in the chosen vehicle under the intended storage and experimental conditions (e.g., temperature, light exposure). |
| Incorrect dosing | Ensure accurate weighing of the compound and precise volume administration. Calibrate all equipment regularly. |
| Animal-to-animal variability | Use a sufficient number of animals per group to ensure statistical power. Standardize experimental conditions as much as possible (e.g., animal strain, age, sex, housing conditions). |
Issue 2: Adverse Events or Toxicity Observed in Animals
| Possible Cause | Troubleshooting Steps |
| Vehicle toxicity | Reduce the concentration of organic solvents like DMSO to the lowest effective level. Consider alternative, less toxic vehicles. Perform a tolerability study with the vehicle alone. |
| Drug toxicity | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in your animal model. |
| Precipitation of the drug in vivo | Visually inspect the formulation for any signs of precipitation before and during administration. Follow the troubleshooting steps for drug precipitation outlined in the FAQs. |
| Rapid injection rate | Administer the formulation as a slow intravenous infusion rather than a rapid bolus to minimize acute toxicity. |
Data Presentation
This compound Physicochemical Properties (Limited Public Data)
| Property | Value |
| CAS Number | 104606-13-5 |
| Molecular Weight | 413.56 g/mol |
| Solubility | Data not readily available in public domain. Researchers should perform their own solubility screening in relevant solvents (e.g., Water, Saline, Ethanol, DMSO, PEG400). |
| Stability | Data not readily available. Stability is pH and temperature-dependent and should be determined experimentally in the chosen vehicle. |
Recommended Solvents for Pre-formulation Screening
| Solvent/Vehicle System | Properties and Considerations |
| Dimethyl Sulfoxide (DMSO) | A powerful aprotic solvent, but with potential for biological effects and toxicity at higher concentrations.[1][2][3] |
| Polyethylene Glycol 400 (PEG400) | A water-miscible co-solvent, generally considered safe at appropriate concentrations. |
| Ethanol | Often used in combination with other solvents. Must be used with caution due to potential for CNS depression and local irritation. |
| Saline (0.9% NaCl) | The preferred vehicle for water-soluble compounds, but unlikely to be suitable for this compound alone. Can be used to dilute formulations containing organic solvents. |
| Cyclodextrins (e.g., HP-β-CD) | Can form inclusion complexes with hydrophobic drugs to enhance aqueous solubility. |
| Lipid Emulsions (e.g., Intralipid®) | Suitable for highly lipophilic compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (General Guidance)
-
Solubility Screening:
-
Determine the approximate solubility of this compound in a panel of individual solvents (e.g., DMSO, PEG400, Ethanol) and co-solvent mixtures.
-
This can be done by adding small, known amounts of the compound to a fixed volume of the solvent and observing for complete dissolution with gentle vortexing or sonication.
-
-
Vehicle Selection:
-
Based on the solubility data, select a vehicle system that can dissolve this compound at the desired concentration.
-
Prioritize vehicles with a good safety profile and minimize the concentration of organic solvents.
-
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Add the primary solvent (e.g., DMSO) to dissolve the compound completely.
-
If using a co-solvent system, slowly add the second solvent (e.g., PEG400) while vortexing.
-
Finally, add the aqueous component (e.g., saline) dropwise while continuously mixing to avoid precipitation.
-
Visually inspect the final formulation for clarity and absence of particulates.
-
If necessary, sterile filter the formulation through a 0.22 µm filter.
-
Prepare fresh on the day of the experiment unless stability data supports storage.
-
Protocol 2: Intravenous Administration of this compound to Rats
-
Animal Preparation:
-
Anesthetize the rat using an appropriate and approved anesthetic protocol.
-
Maintain the animal's body temperature using a heating pad.
-
-
Catheterization (if applicable for infusion):
-
For continuous or slow infusions, surgically implant a catheter into a suitable vein (e.g., jugular or femoral vein).
-
-
Bolus Injection (via tail vein):
-
Place the rat in a suitable restrainer.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with 70% ethanol.
-
Insert a 27-30 gauge needle attached to a syringe containing the this compound formulation into one of the lateral tail veins.
-
Slowly inject the formulation over 1-2 minutes.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-administration Monitoring:
-
Monitor the animal for any adverse reactions during and after administration.
-
Proceed with the experimental protocol (e.g., induction of ischemia).
-
Mandatory Visualization
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Troubleshooting steps for drug precipitation.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lar.fsu.edu [lar.fsu.edu]
- 3. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding precipitation of R 56865 in culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when using R 56865 in cell culture experiments, with a primary focus on preventing its precipitation.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in cell culture media is a common issue that can significantly impact experimental outcomes by altering the effective concentration of the compound and potentially introducing cytotoxicity. This guide provides a systematic approach to identify and resolve these issues.
Potential Causes and Solutions for this compound Precipitation
| Cause | Observation | Recommended Solution |
| Poor Solubility | Precipitate forms immediately upon addition to media. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. |
| High Concentration | Cloudiness or visible particles appear in the media after adding this compound. | Determine the optimal, non-precipitating concentration of this compound for your specific cell line and media combination by performing a dose-response curve and visually inspecting for precipitation. |
| Temperature Shock | Precipitate forms when cold stock solution is added to warm media. | Always warm the culture media to 37°C before adding the this compound stock solution. Allow the stock solution to reach room temperature before use. |
| pH Instability | Media becomes cloudy or changes color over time. | Ensure the culture medium is properly buffered (e.g., with HEPES or sodium bicarbonate) to maintain a stable physiological pH (typically 7.2-7.4). Verify the CO₂ concentration in your incubator is correctly calibrated. |
| Interaction with Media Components | Precipitate forms in complete media but not in basal media. | Serum proteins and other supplements can sometimes interact with small molecules. Try adding this compound to the basal medium before adding serum or other supplements. Alternatively, consider using a serum-free or reduced-serum medium if your experimental design allows. |
| Improper Storage | Precipitate is observed in the stock solution. | Store the this compound stock solution at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A2: To determine the empirical solubility limit, you can perform a serial dilution of your this compound stock solution into your complete culture medium at 37°C. Visually inspect each concentration for any signs of precipitation (cloudiness or visible particles) after a short incubation period. The highest concentration that remains clear is your working maximum.
Q3: My this compound precipitated in the culture medium. Can I still use it for my experiment?
A3: It is strongly advised not to use media with visible precipitate. The formation of a precipitate indicates that the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results. The precipitate itself could also be cytotoxic to your cells.
Q4: Can I filter the medium to remove the this compound precipitate?
A4: Filtering the medium will remove the precipitate, but it will also result in an unknown final concentration of the dissolved this compound. This is not a recommended practice as it compromises the accuracy of your experiment. The best approach is to prepare a fresh solution at a concentration known to be soluble.
Q5: How should I store my this compound stock solution to prevent precipitation?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid issues with repeated freeze-thaw cycles which can lead to precipitation, it is best practice to aliquot the stock solution into single-use volumes.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes
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Procedure:
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Allow the this compound powder vial and DMSO to reach room temperature.
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In a sterile environment (e.g., a biological safety cabinet), add the appropriate volume of DMSO to the this compound powder to achieve a desired high-concentration stock solution (e.g., 10 mM).
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Vortex thoroughly until the powder is completely dissolved.
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Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes to protect from light.
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Store the aliquots at -20°C or -80°C.
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Protocol 2: General Cell Culture Treatment with this compound
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Materials:
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Cultured cells in appropriate flasks or plates
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Complete cell culture medium, pre-warmed to 37°C
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This compound stock solution (from Protocol 1)
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-
Procedure:
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Thaw an aliquot of the this compound stock solution at room temperature.
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In a sterile tube, dilute the this compound stock solution with pre-warmed complete culture medium to the desired final working concentration. Ensure the final DMSO concentration is below 0.1%.
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Example: To achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).
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Gently mix the diluted this compound solution.
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Remove the existing medium from your cultured cells and replace it with the medium containing the final concentration of this compound.
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Return the cells to the incubator for the desired treatment period.
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Include a vehicle control in your experiment (medium with the same final concentration of DMSO without this compound).
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Signaling Pathway and Experimental Workflow Diagrams
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Hypothesized signaling pathway for this compound.
Caption: General experimental workflow for cell treatment.
Long-term stability of R 56865 stock solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the long-term stability of R 56865 stock solutions, alongside troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the full chemical name N-[1-[4-(4-fluorophenoxy)-butyl]-4-piperidinyl]-N-methyl-2-benzothiazolamine, is a potent inhibitor of voltage-gated sodium channels (Nav). It has been shown to have cardioprotective effects by mitigating the detrimental effects of sodium and subsequent calcium overload in cardiac cells. Depending on the membrane potential and stimulation frequency, this compound can exhibit both agonistic and antagonistic effects on the sodium channel.
Q2: What is the recommended solvent for preparing this compound stock solutions?
While specific manufacturer guidelines were not found in the available search results, dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of similar organic compounds. It is crucial to use anhydrous, high-purity DMSO to minimize degradation.
Q3: How should this compound stock solutions be stored for long-term stability?
To ensure the long-term stability of this compound stock solutions, it is recommended to store them in airtight vials, protected from light. For maximal stability, stock solutions should be stored at -20°C or -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: What are the signs of degradation of an this compound stock solution?
Visual signs of degradation can include discoloration, precipitation, or cloudiness of the solution. However, chemical degradation can occur without any visible changes. If you observe inconsistent or unexpected results in your experiments, degradation of your this compound stock solution should be considered as a potential cause.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or weaker than expected biological activity | Degradation of this compound in the stock solution due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light, incorrect temperature). | 1. Prepare a fresh stock solution from a new batch of this compound powder.2. Ensure the new stock solution is aliquoted and stored correctly at -20°C or -80°C, protected from light.3. Perform a dose-response experiment to verify the activity of the new stock solution. |
| Precipitate observed in the stock solution upon thawing | The solubility limit of this compound in the solvent may have been exceeded, or the compound has precipitated out of solution during storage. | 1. Gently warm the vial to room temperature and vortex to try and redissolve the precipitate.2. If the precipitate persists, the solution may need to be sonicated briefly.3. If the precipitate does not dissolve, it is recommended to discard the stock and prepare a fresh one. Consider preparing a lower concentration stock solution. |
| Variability between experiments | Inconsistent concentration of the working solution due to pipetting errors or incomplete mixing of the stock solution after thawing. | 1. Ensure the stock solution is completely thawed and vortexed gently before making dilutions.2. Use calibrated pipettes for all dilutions.3. Prepare fresh working solutions for each experiment. |
Stability of this compound Stock Solutions
The long-term stability of this compound stock solutions is critical for reproducible experimental results. The following table summarizes recommended storage conditions based on general best practices for similar chemical compounds. It is highly recommended to consult the specific product information sheet from your supplier for the most accurate information.
| Solvent | Storage Temperature | Recommended Duration | Key Considerations |
| Anhydrous DMSO | -20°C | Up to 6 months (estimated) | Aliquot to avoid freeze-thaw cycles. Protect from light and moisture. |
| Anhydrous DMSO | -80°C | Up to 1 year or longer (estimated) | Ideal for long-term storage. Aliquot to avoid freeze-thaw cycles. Protect from light and moisture. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous dimethyl sulfoxide (DMSO)
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Sterile, airtight vials (e.g., amber glass or polypropylene)
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Calibrated pipettes and sterile tips
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Vortex mixer
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Sonicator (optional)
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Procedure:
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Equilibrate the this compound powder and anhydrous DMSO to room temperature.
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Calculate the required mass of this compound to achieve the desired stock solution concentration (e.g., 10 mM).
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Carefully weigh the this compound powder and add it to a sterile vial.
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Add the calculated volume of anhydrous DMSO to the vial.
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Vortex the solution until the this compound is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.
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Aliquot the stock solution into single-use, airtight vials.
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Label the vials clearly with the compound name, concentration, date of preparation, and solvent.
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Store the aliquots at -20°C or -80°C, protected from light.
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Visualizations
Signaling Pathway of this compound Action on Voltage-Gated Sodium Channels
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Experimental Workflow for Utilizing this compound
Caption: Recommended experimental workflow for using this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Technical Support Center: R 56865 and Fluorescent Dye Interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interactions between the compound R 56865 and fluorescent dyes commonly used in experimental settings. The information is designed to help you troubleshoot unexpected results and ensure the accuracy of your fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it interfere with my fluorescence experiment?
This compound, also known as N-[1-[4-(4-fluorophenoxy)butyl]-4-piperidinyl]-N-methyl-2-benzothiazolamine, is a compound known to have cardioprotective effects. Its primary mechanism of action involves the modulation of ion channels, particularly sodium and calcium channels, which can lead to alterations in intracellular calcium concentration.[1][2] This can indirectly interfere with experiments using calcium-sensitive fluorescent dyes. Additionally, the benzothiazole chemical moiety within this compound's structure suggests it may possess intrinsic fluorescent properties, potentially leading to direct spectral overlap with your dye of choice.[3][4]
Q2: What are the primary ways this compound can interfere with fluorescent dyes?
There are two main types of interference to consider:
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Direct Interference (Spectral Overlap): this compound may absorb light at the excitation wavelength of your fluorescent dye (leading to signal quenching) or emit light in the same range as your dye's emission spectrum (resulting in artificially high signals). This is also known as autofluorescence.[5][6]
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Indirect Interference (Mechanism-Based): By affecting cellular calcium homeostasis, this compound can alter the signal of calcium-sensitive dyes (e.g., Fura-2, Fluo-4, Indo-1) in a manner that is independent of the specific biological process you are investigating.[1][2]
Q3: I am observing unexpected changes in the fluorescence of my calcium indicator when I apply this compound. What could be the cause?
This is likely due to the known effects of this compound on intracellular calcium levels. The compound can inhibit spontaneous calcium release from the sarcoplasmic reticulum.[1] This would lead to a decrease in the fluorescence of calcium indicators that fluoresce upon binding to calcium. It is crucial to run appropriate controls to distinguish between a genuine experimental result and a compound-induced artifact.
Q4: How can I determine if this compound is autofluorescent?
You should measure the fluorescence of this compound alone in your experimental buffer. If you observe a significant signal at the excitation and emission wavelengths used for your primary fluorescent dye, then this compound is autofluorescent under your experimental conditions.[7][8]
Q5: What steps can I take to minimize interference from this compound in my fluorescence assays?
Several strategies can be employed:
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Spectral Characterization: If possible, determine the excitation and emission spectra of this compound to identify potential overlap with your fluorescent dye.
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Use of Red-Shifted Dyes: Autofluorescence from small molecules is often more pronounced in the blue-green region of the spectrum. Switching to red or far-red emitting dyes can often mitigate this issue.[9]
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Control Experiments: Always include controls with this compound alone to measure its background fluorescence and controls with your dye and this compound in the absence of your biological sample.
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Lower Compound Concentration: Use the lowest effective concentration of this compound to minimize its potential for interference.
Troubleshooting Guides
Issue 1: Unexpected Increase in Fluorescence Signal
| Potential Cause | Troubleshooting Steps |
| This compound Autofluorescence | 1. Run a control experiment with this compound in the assay buffer without the fluorescent dye. 2. Perform a spectral scan of this compound to determine its excitation and emission peaks. 3. If there is significant spectral overlap, consider switching to a fluorescent dye with a different spectral profile (e.g., a red-shifted dye).[9] |
Issue 2: Unexpected Decrease in Fluorescence Signal
| Potential Cause | Troubleshooting Steps |
| Fluorescence Quenching by this compound | 1. Measure the absorbance spectrum of this compound. Significant absorbance at the excitation or emission wavelength of your dye suggests quenching.[6] 2. Perform a control experiment with your fluorescent dye and varying concentrations of this compound to assess the quenching effect. 3. If quenching is observed, try to reduce the concentration of this compound or the path length of the light (e.g., by using low-volume microplates). |
| Mechanism-Based Interference (for Calcium Indicators) | 1. Review the known effects of this compound on calcium signaling.[1][2] 2. Design control experiments to isolate the effect of this compound on basal calcium levels in your cells. 3. Consider using a calcium-independent fluorescent dye as a control to ensure the observed changes are specific to calcium modulation. |
Data Presentation
Table 1: Common Fluorescent Dyes and Potential for Interference with this compound
| Fluorescent Dye | Target | Excitation (nm) | Emission (nm) | Potential for Interference with this compound |
| Fura-2 | Calcium | 340/380 | 510 | High (Indirect): this compound modulates intracellular calcium. |
| Fluo-4 | Calcium | 494 | 516 | High (Indirect): this compound modulates intracellular calcium. |
| Indo-1 | Calcium | 349 | 405/475 | High (Indirect): this compound modulates intracellular calcium. |
| DAPI | DNA | 358 | 461 | Unknown (Direct): Potential for spectral overlap. |
| Hoechst 33342 | DNA | 350 | 461 | Unknown (Direct): Potential for spectral overlap. |
| Propidium Iodide | DNA | 535 | 617 | Lower (Direct): Less likely to have spectral overlap with a benzothiazole-containing compound. |
| FITC | Proteins | 495 | 519 | Unknown (Direct): Potential for spectral overlap. |
| Rhodamine | General | ~550 | ~575 | Unknown (Direct): Potential for spectral overlap. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used for your primary fluorescent dye.
Materials:
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This compound
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Assay buffer
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Fluorescence microplate reader or spectrofluorometer
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Black, opaque microplates
Procedure:
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Prepare a series of dilutions of this compound in your assay buffer, covering the concentration range you plan to use in your experiment.
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Add these dilutions to the wells of a black microplate. Include wells with assay buffer only as a blank.
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Set the fluorescence reader to the excitation and emission wavelengths of your primary fluorescent dye.
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Measure the fluorescence intensity of each well.
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Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at your assay wavelengths.[7]
Protocol 2: Assessing Quenching by this compound
Objective: To determine if this compound absorbs light at the excitation or emission wavelengths of your fluorescent dye, leading to a decrease in the measured signal.
Materials:
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This compound
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Your fluorescent dye
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Assay buffer
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UV-Vis spectrophotometer or plate reader
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Fluorescence microplate reader
Procedure:
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Prepare a solution of your fluorescent dye in the assay buffer at the concentration used in your experiment.
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Prepare a series of dilutions of this compound in the assay buffer.
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In a clear microplate, mix the fluorescent dye solution with the this compound dilutions. Include control wells with the dye and buffer only.
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Measure the absorbance spectrum of the this compound dilutions from a low UV to a high visible wavelength (e.g., 250-700 nm).
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Measure the fluorescence intensity of the mixtures in a fluorescence plate reader using the excitation and emission wavelengths of your dye.
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Data Analysis: If you observe a concentration-dependent decrease in fluorescence that correlates with an increase in the absorbance of this compound at your dye's excitation or emission wavelengths, this indicates quenching.[6]
Visualizations
Figure 1: Troubleshooting workflow for unexpected fluorescence signals.
Figure 2: Potential mechanism of this compound interference with calcium indicators.
Figure 3: Recommended experimental workflow including essential controls.
References
- 1. Effects of R-56865 on transient inward current, Na(+)-Ca2+ exchange, and Ca2+ release from SR in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different effects of this compound and calcium entry blockers on K+- and noradrenaline-induced contractions and 45Ca uptake in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing variability in R 56865 experimental results
This technical support center provides troubleshooting guidance, experimental protocols, and key data for researchers utilizing R 56865, a diacylglycerol kinase (DGK) inhibitor. Our aim is to help you address variability in your experimental results and ensure the reliability of your findings.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
Issue 1: Inconsistent or Non-reproducible Results
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Question: We are observing high variability in the inhibitory effect of this compound between replicate wells and across different experiments. What are the potential causes and solutions?
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Answer: Inconsistent results with this compound can stem from several factors common to cell-based assays. Key areas to investigate include:
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Cell Culture Conditions: Ensure consistency in cell density, passage number, and growth phase. Phenotypic drift can occur in cell lines over multiple passages, leading to varied responses. Standardizing cell handling and culture procedures is crucial for reproducibility.
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Compound Preparation and Handling: this compound is typically dissolved in a solvent like DMSO. Ensure the final solvent concentration is consistent and non-toxic to your cells (usually below 0.1%). Prepare fresh dilutions of this compound for each experiment from a frozen stock to avoid degradation. The stability of compounds in aqueous solutions can be limited.
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Assay Protocol Adherence: Minor variations in incubation times, temperatures, and reagent concentrations can lead to significant differences in results. Strict adherence to a standardized protocol is essential.
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Plate Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, which can alter compound concentrations and affect cell health. It is advisable to either avoid using the outer wells or fill them with a buffer to maintain humidity.
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Issue 2: Lower than Expected Potency of this compound
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Question: The observed IC50 value for this compound in our assay is significantly higher than the reported values. What could be the reason?
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Answer: A decrease in the apparent potency of this compound can be attributed to several experimental variables:
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Sub-optimal Assay Conditions: The inhibitory activity of kinase inhibitors can be influenced by the concentrations of the enzyme, substrate, and ATP. If you are performing a diacylglycerol kinase assay, ensure that the substrate (diacylglycerol) and ATP concentrations are appropriate for your experimental setup.
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Compound Stability and Solubility: this compound may degrade or precipitate in your cell culture medium over the course of the experiment. The stability of small molecules can be affected by the components in the media. Consider the solubility of this compound in your specific medium and for long-term experiments, contemplate more frequent media changes with freshly prepared compound.
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Cell Line Specificity: The expression levels of diacylglycerol kinase isoforms can vary between different cell lines, which can influence the apparent potency of this compound.
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Issue 3: Observed Cytotoxicity at Higher Concentrations
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Question: We are observing significant cell death at higher concentrations of this compound, which confounds our experimental results. How can we mitigate this?
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Answer: Cytotoxicity is a common concern with small molecule inhibitors. Here are some strategies to address this:
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Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the optimal concentration range for this compound that effectively inhibits diacylglycerol kinase without causing significant cytotoxicity.
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Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is below the toxic threshold for your specific cell line.
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Incubation Time: Reducing the duration of exposure to this compound may minimize cytotoxicity while still allowing for the observation of its inhibitory effects.
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Data Presentation
The following table summarizes the reported inhibitory concentration of this compound against its primary target.
| Compound | Target | IC50 | Assay Conditions |
| This compound (R 59-022) | Diacylglycerol Kinase (DGK) | 2.8 µM | Not specified |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
1. Diacylglycerol Kinase (DGK) Activity Assay
This protocol provides a general framework for measuring the activity of DGK in the presence of this compound.
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Materials:
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Recombinant DGK enzyme
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Diacylglycerol (DAG) substrate
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ATP
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Kinase assay buffer
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This compound stock solution (in DMSO)
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ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
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96-well white assay plates
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Procedure:
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Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells.
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In a 96-well plate, add the DGK enzyme to the kinase assay buffer.
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Add the serially diluted this compound or vehicle control (DMSO in buffer) to the appropriate wells.
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Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
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Initiate the kinase reaction by adding a mixture of DAG substrate and ATP.
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Incubate the reaction for the desired time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
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Stop the reaction and detect the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
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Measure the luminescence using a plate reader.
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Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
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2. Intracellular Calcium Measurement Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to a stimulus in the presence of this compound.
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Materials:
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Cells of interest cultured in 96-well black, clear-bottom plates
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Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
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Pluronic F-127 (for aiding dye loading)
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HEPES-buffered saline (HBS) or other suitable buffer
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This compound stock solution (in DMSO)
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Stimulus (e.g., Norepinephrine, Thrombin)
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Fluorescence plate reader with kinetic reading capabilities and injectors
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-
Procedure:
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Seed cells in a 96-well black, clear-bottom plate and grow to the desired confluency.
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Prepare the calcium indicator loading solution by diluting the dye (e.g., Fura-2 AM) in HBS. Pluronic F-127 can be added to improve dye solubility and cell loading.
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Remove the culture medium from the cells and add the loading solution.
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Incubate the plate at 37°C for 30-60 minutes in the dark to allow for dye loading.
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Wash the cells with HBS to remove excess dye.
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Add HBS containing the desired concentrations of this compound or vehicle control to the wells.
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Incubate for a predetermined time to allow for compound activity.
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Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
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Inject the stimulus (e.g., norepinephrine) into the wells and immediately begin kinetic measurement of the fluorescence signal.
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Record the fluorescence changes over time to determine the effect of this compound on the stimulus-induced calcium response.
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Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Diacylglycerol Kinase (DGK) Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the effects of this compound in cellular assays.
Validation & Comparative
R 56865 vs. Verapamil: A Comparative Guide to Preventing Cellular Calcium Overload
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of R 56865 and verapamil, two pharmacological agents with distinct mechanisms for preventing intracellular calcium overload, a critical factor in various pathologies including ischemia-reperfusion injury. This document outlines their mechanisms of action, presents supporting experimental data, and details the methodologies used in key studies.
Executive Summary
Verapamil, a well-established L-type calcium channel blocker, directly inhibits the influx of calcium into cells through voltage-gated calcium channels.[1] In contrast, this compound is characterized as a sodium and calcium overload inhibitor.[2][3] Experimental evidence indicates that this compound does not directly block L-type calcium channels but exerts its effects by inhibiting the Na+/Ca2+ exchanger and reducing calcium uptake into the sarcoplasmic reticulum.[4][5][6] This fundamental difference in their mechanisms of action leads to distinct profiles in preventing calcium overload under various physiological and pathological conditions.
Mechanisms of Action
Verapamil: As a phenylalkylamine, verapamil acts by binding to the α1 subunit of L-type calcium channels, which are abundant in cardiac and smooth muscle cells. This binding reduces the influx of calcium into the cell during depolarization, thereby decreasing intracellular calcium concentration. This action leads to a reduction in cardiac contractility, heart rate, and vasodilation.
This compound: The mechanism of this compound is more complex and appears to be multifactorial. Studies have shown that it does not affect the peak L-type calcium current.[4][7] Instead, its protective effects against calcium overload are attributed to:
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Inhibition of the Na+/Ca2+ exchanger: By modulating the activity of this exchanger, this compound can prevent the calcium influx that occurs in reverse mode, particularly during conditions of high intracellular sodium, such as ischemia.[4]
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Reduction of sarcoplasmic reticulum (SR) calcium uptake: this compound has been shown to decrease the ATP-stimulated uptake of 45Ca2+ into SR vesicles, which would limit the amount of calcium available for release and contribute to cytosolic calcium overload.[5]
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Inhibition of sodium channels: this compound has been demonstrated to inhibit sodium currents in a concentration-dependent manner, which can indirectly affect intracellular calcium levels by influencing the Na+/Ca2+ exchanger.[6][7]
Signaling Pathway Diagrams
Comparative Experimental Data
The following tables summarize quantitative data from studies comparing the effects of this compound and verapamil.
Table 1: Effect on K+-induced Contractions and 45Ca Uptake in Rat Aorta
| Parameter | This compound | Verapamil |
| K+-induced Contraction | Partial inhibition | Concentration-dependent inhibition |
| K+-induced 45Ca Uptake | Inhibition | Concentration-dependent inhibition |
| Noradrenaline-induced Contraction | Strong, dose-dependent rightward shift and depression of maximum | Slight rightward shift and depression of maximum |
| Noradrenaline-induced 45Ca Uptake | No effect on influx | - |
Data synthesized from a comparative study on isolated rat aorta.[8]
Table 2: Effects on Myocardial Ischemia-Reperfusion Injury (Indirect Comparison)
| Parameter | This compound | Verapamil |
| Infarct Size | Reduced by 24% in porcine model | Decreased in a rabbit model |
| Cardiac Function Recovery | Improved systolic shortening in porcine model | Improved regional myocardial function in a pig model |
| Ischemia-induced Arrhythmias | Incidence not affected in porcine model | Decreased incidence in a rabbit model |
| Reperfusion-induced Arrhythmias | - | Decreased incidence in a rabbit model |
Data compiled from separate studies on different animal models.[3][9][10]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
Objective: To quantify changes in intracellular free calcium in response to drug treatment.
General Protocol using Fluorescent Indicators (e.g., Fura-2 AM, Fluo-4 AM):
-
Cell Culture: Plate cells (e.g., cardiomyocytes, HeLa cells) on glass coverslips or in multi-well plates and culture under appropriate conditions.
-
Dye Loading: Incubate cells with a cell-permeant calcium indicator dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
De-esterification: Wash the cells with fresh buffer to remove extracellular dye and allow 15-30 minutes for intracellular esterases to cleave the AM group, trapping the fluorescent indicator inside the cell.
-
Drug Incubation: Add this compound, verapamil, or vehicle control at desired concentrations and incubate for the specified duration.
-
Fluorescence Measurement:
-
For Fura-2 (ratiometric): Excite the cells alternately at 340 nm and 380 nm and measure the emission at ~510 nm using a fluorescence microscope or plate reader. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
For Fluo-4 (single wavelength): Excite the cells at ~494 nm and measure the emission at ~516 nm. Changes in fluorescence intensity are indicative of changes in intracellular calcium.
-
-
Calibration (Optional but Recommended): At the end of the experiment, determine the maximum fluorescence (Fmax) by adding a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium, followed by the minimum fluorescence (Fmin) after adding a calcium chelator (e.g., EGTA). These values can be used to calculate the absolute [Ca2+]i.
Myocardial Ischemia-Reperfusion Injury Model
Objective: To assess the cardioprotective effects of this compound and verapamil in an in vivo model of heart attack.
General Protocol (e.g., in pigs or rabbits):
-
Anesthesia and Surgical Preparation: Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Instrumentation: Place catheters for drug administration, blood pressure monitoring, and blood sampling. Suture a snare occluder around a major coronary artery (e.g., the left anterior descending artery, LAD). Place sonomicrometry crystals in the myocardial region supplied by the target artery to measure regional contractile function.
-
Baseline Measurements: Record baseline hemodynamic parameters (e.g., heart rate, blood pressure, cardiac output) and regional myocardial function.
-
Drug Administration: Administer this compound, verapamil, or placebo intravenously or intracoronarily at the specified dose and time point (e.g., before ischemia or at the onset of reperfusion).
-
Ischemia: Induce regional myocardial ischemia by tightening the snare occluder for a defined period (e.g., 30-60 minutes).
-
Reperfusion: Release the snare to allow blood flow to return to the previously ischemic area for a specified duration (e.g., 3-24 hours).
-
Monitoring: Continuously monitor hemodynamic parameters and arrhythmias throughout the ischemia and reperfusion periods.
-
Infarct Size Determination: At the end of the reperfusion period, excise the heart. Delineate the area at risk (the ischemic zone) and the infarcted tissue using histological staining techniques (e.g., triphenyltetrazolium chloride, TTC, which stains viable tissue red, leaving infarcted tissue pale).
-
Data Analysis: Calculate infarct size as a percentage of the area at risk. Analyze the recovery of regional myocardial function and the incidence and duration of arrhythmias.
Conclusion
This compound and verapamil represent two distinct strategies for mitigating intracellular calcium overload. Verapamil acts as a direct blocker of L-type calcium channels, a well-understood mechanism with broad applications. This compound, with its more nuanced mechanism involving the Na+/Ca2+ exchanger and sarcoplasmic reticulum calcium handling, may offer a more targeted approach in pathologies where sodium overload is a primary driver of subsequent calcium dysregulation, such as in ischemia-reperfusion injury. The choice between these agents for research and therapeutic development will depend on the specific cellular context and the underlying pathophysiology of the condition being investigated. Further direct comparative studies are warranted to fully elucidate the relative efficacies of these two compounds in preventing calcium overload in various disease models.
References
- 1. Frontiers | Antiarrhythmic calcium channel blocker verapamil inhibits trek currents in sympathetic neurons [frontiersin.org]
- 2. scite.ai [scite.ai]
- 3. Effects of R56865, an Na(+)- and Ca(2+)-overload inhibitor, on myocardial injury in ischemic, reperfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of R-56865 on transient inward current, Na(+)-Ca2+ exchange, and Ca2+ release from SR in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of R56865 on cardiac sarcoplasmic reticulum function and its role as an antagonist of digoxin at the sarcoplasmic reticulum calcium release channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the interaction of this compound with cardiac Na- and L-type Ca channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the interaction of this compound with cardiac Na- and L-type Ca channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different effects of this compound and calcium entry blockers on K+- and noradrenaline-induced contractions and 45Ca uptake in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Effects of Verapamil, Nicardipine, and Nitroglycerin on Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative effects of verapamil, nicardipine, and nitroglycerin on myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to R 56865 and Cariporide in Attenuating Myocardial Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two pharmacological agents, R 56865 and cariporide, which have been investigated for their potential to protect the myocardium against ischemia-reperfusion (I/R) injury. We will delve into their mechanisms of action, present supporting experimental data, and detail the common experimental protocols used in their evaluation.
Introduction to Ischemia-Reperfusion Injury
Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow (reperfusion) to previously ischemic cardiac tissue exacerbates cellular damage. Key pathological events during I/R injury include intracellular acidosis, followed by a rapid overload of intracellular sodium (Na+) and calcium (Ca2+), mitochondrial dysfunction, and the generation of reactive oxygen species, ultimately leading to cardiomyocyte death and myocardial infarction. A primary therapeutic goal is to mitigate the ionic disequilibrium that triggers this cascade. Both this compound and cariporide have been developed to address this ionic overload, albeit through different proposed mechanisms.
Mechanisms of Action
The central event leading to Ca2+ overload in I/R injury is an initial surge in intracellular Na+. During ischemia, anaerobic metabolism leads to intracellular acidosis. To counteract this, the Na+/H+ exchanger (NHE) pumps H+ out of the cell in exchange for Na+, leading to an accumulation of intracellular Na+. This high Na+ concentration causes the Na+/Ca2+ exchanger (NCX) to operate in its reverse mode, expelling Na+ while importing Ca2+, which results in cytotoxic Ca2+ overload.
Cariporide: The Selective NHE-1 Inhibitor
Cariporide (HOE642) is a potent and selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE-1), which is the predominant isoform in the myocardium.[1][2] Its mechanism is direct and well-characterized: by blocking NHE-1, cariporide prevents the influx of Na+ in response to ischemic acidosis.[3][4] This action attenuates the intracellular Na+ overload, thereby preventing the subsequent reversal of the NCX and the damaging influx of Ca2+.[1][5] Some studies also suggest cariporide may have protective effects at the mitochondrial level, delaying matrix acidification and ATP depletion during ischemia.[6]
This compound: The Na+ and Ca2+ Overload Inhibitor
The mechanism of this compound is less definitively established. It is broadly characterized as an inhibitor of Na+ and Ca2+ overload.[7][8][9] Some evidence suggests that it may inhibit the slowly inactivating Na+ channels, which can contribute to Na+ influx during ischemia.[10] However, a study using 23Na-NMR spectroscopy on guinea pig hearts found that this compound provided significant cardioprotection (improving functional recovery and preserving high-energy phosphates) without affecting the rise in intracellular Na+ during the ischemic period.[10] This suggests that its protective effects might be independent of intracellular sodium homeostasis, or that it acts on different mechanisms of Na+ or Ca2+ handling.[10] this compound has been shown to attenuate Ca2+ overload and preserve myocardial ultrastructure during reperfusion.[8]
The following diagram illustrates the primary signaling cascade in I/R injury and the points of intervention for cariporide and this compound.
Caption: I/R injury cascade and drug targets.
Comparative Efficacy Data
Direct head-to-head trials of this compound and cariporide are not available in the reviewed literature. The following tables summarize quantitative data from separate studies, selected for their comparable experimental models to allow for an informed, though indirect, comparison.
Table 1: Effect on Myocardial Infarct Size
| Compound | Dose | Experimental Model | Ischemia/Reperfusion | Infarct Size (% of Area at Risk) | Reference |
| Control | Vehicle | Porcine | 45 min / 24 hr | 67.1 ± 16% | [7] |
| This compound | 0.4 mg/kg i.v. | Porcine | 45 min / 24 hr | 50.8 ± 13% (24% reduction) | [7] |
| Control | Vehicle | Porcine | 60 min / 3 hr | 65 ± 1% | [11] |
| Cariporide | 1.0 mg/kg i.v. | Porcine | 60 min / 3 hr | 24 ± 3% (63% reduction) | [11] |
| Control | Vehicle | Rat | 30 min / 2 hr | 28 ± 4% | [12] |
| Cariporide | 1.0 mg/kg i.v. | Rat | 30 min / 2 hr | 5 ± 2% (82% reduction) | [12] |
Table 2: Effect on Hemodynamic Function (Post-Reperfusion Recovery)
| Compound | Dose | Experimental Model | Parameter | Control Group | Treatment Group | Reference |
| This compound | 0.63 mg/kg | Rabbit (blood-perfused) | LVDP (% of baseline) | 52.0 ± 6.5% | 71.0 ± 5.4% | [8] |
| This compound | 0.63 mg/kg | Rabbit (blood-perfused) | LVEDP (mmHg) | 45.0 ± 2.6 | 13.2 ± 2.8 | [8] |
| This compound | 1 µM | Guinea Pig (Langendorff) | LVDP (mmHg) | 2.4 ± 2.0 | 29.1 ± 6.8 | [10] |
| Cariporide | N/A | Human (Direct PTCA) | Ejection Fraction | 40 ± 3% (at 3 wks) | 50 ± 2% (at 3 wks) | [1] |
LVDP: Left Ventricular Developed Pressure; LVEDP: Left Ventricular End-Diastolic Pressure.
Experimental Methodologies
The isolated perfused heart model, or Langendorff apparatus, is a cornerstone ex vivo technique for studying the effects of drugs on I/R injury, as it allows for precise control of the heart's environment absent systemic influences.[7]
Typical Langendorff Ischemia-Reperfusion Protocol
-
Heart Isolation: The heart is rapidly excised from a heparinized and anesthetized animal (e.g., rat, rabbit) and immediately submerged in ice-cold cardioplegic solution.
-
Cannulation: The aorta is cannulated on the Langendorff apparatus, and retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer begins, forcing the aortic valve to close and perfusing the coronary arteries.[6]
-
Instrumentation: A fluid-filled latex balloon is inserted into the left ventricle via the left atrium to measure isovolumetric ventricular pressure (LVDP, LVEDP), and electrodes may be placed to record an electrocardiogram.[6]
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes, during which baseline functional data is recorded.[6]
-
Drug Administration: The test compound (this compound, cariporide) or vehicle is added to the perfusate for a set period before the induction of ischemia.
-
Global Ischemia: Perfusion is completely halted for a defined period (e.g., 30-60 minutes) to induce global normothermic ischemia.
-
Reperfusion: Perfusion with the oxygenated buffer (with or without the drug, depending on the protocol) is restored for a period of 60-120 minutes.
-
Endpoint Measurement:
-
Hemodynamic Function: LVDP, LVEDP, heart rate, and dP/dt are continuously recorded.
-
Infarct Size: At the end of reperfusion, the heart is sliced and stained with triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted, necrotic tissue pale, allowing for quantification of the infarct size as a percentage of the total ventricular area.
-
The following diagram outlines this common experimental workflow.
Caption: Workflow for a Langendorff heart experiment.
Summary and Conclusion
Both this compound and cariporide demonstrate significant cardioprotective effects against ischemia-reperfusion injury in preclinical models.
-
Cariporide offers a clear, targeted mechanism of action by selectively inhibiting NHE-1, which is a critical early step in the I/R injury cascade. The experimental data supporting its efficacy in reducing infarct size and preserving cardiac function is robust across multiple species.[3][11][12] However, its translation to the clinical setting has been challenging, with large trials like GUARDIAN and EXPEDITION showing limited benefit or paradoxical adverse effects in certain patient populations.
-
This compound also shows potent cardioprotective effects, effectively reducing infarct size and improving hemodynamic recovery.[7][8] Its classification as a general "Na+ and Ca2+ overload inhibitor" is supported by evidence of reduced Ca2+ accumulation. However, its precise molecular target and mechanism—particularly its relationship with intracellular Na+ accumulation during ischemia—remain subjects of debate and may differ between species.[10]
For the researcher, cariporide serves as a well-validated tool for studying the specific role of NHE-1 in I/R injury. This compound, while less mechanistically defined, represents an interesting compound for exploring alternative pathways of Na+ or Ca2+ dysregulation beyond the NHE-1 axis. The choice between these agents in a research context will depend on the specific scientific question being addressed. While both show promise, the complex and multifactorial nature of I/R injury underscores the ongoing need for novel therapeutic strategies.
References
- 1. ahajournals.org [ahajournals.org]
- 2. rndsystems.com [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Design of a trial evaluating myocardial cell protection with cariporide, an inhibitor of the transmembrane sodium-hydrogen exchanger: the Guard During Ischemia Against Necrosis (GUARDIAN) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Na-H exchange inhibition with cariporide limits functional impairment caused by repetitive ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Effects of R56865, an Na(+)- and Ca(2+)-overload inhibitor, on myocardial injury in ischemic, reperfused porcine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. R56865, a Na(+)- and Ca(2+)-overload inhibitor, reduces myocardial ischemia-reperfusion injury in blood-perfused rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. This compound exerts cardioprotective properties independent of the intracellular Na(+)-overload in the guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Role of the Signaling Pathways Involved in the Protective Effect of Exogenous Hydrogen Sulfide on Myocardial Ischemia-Reperfusion Injury [frontiersin.org]
- 12. Intracellular sodium accumulation during ischemia as the substrate for reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of R 56865 and Other Modulators on Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of R 56865 on sodium channels, alongside other notable sodium channel modulators, Ranolazine and Flecainide. The information presented is curated from experimental data to assist in the evaluation and understanding of these compounds for research and drug development purposes.
Data Presentation: Quantitative Comparison of Sodium Channel Modulators
The following table summarizes the inhibitory concentrations (IC50) of this compound, Ranolazine, and Flecainide on both peak and late sodium currents (INa), primarily focusing on the cardiac sodium channel subtype Nav1.5.
| Compound | Target Current | Sodium Channel Subtype | IC50 (µM) | Experimental Conditions |
| This compound | Late INa (Veratrine-induced) | Human Atrial Myocytes | ~10 µM (42% inhibition)[1] | Whole-cell patch clamp |
| Peak INa | Guinea-Pig Ventricular Myocytes | Concentration-dependent decrease (0.1-10 µM)[2] | Whole-cell patch clamp, reduced extracellular Na+ | |
| Ranolazine | Late INa | Canine Ventricular Myocytes | 5.9[3] | Whole-cell patch clamp |
| Late INa (LQT3 mutant) | HEK293 cells expressing Nav1.5-R1623Q | 7.5 (tonic), 1.9 (5 Hz) | Whole-cell patch clamp | |
| Peak INa | Canine Ventricular Myocytes | 294 | Whole-cell patch clamp | |
| Peak INa (WT) | HEK293 cells expressing Nav1.5 | 430 (0.1 Hz), 154 (5 Hz) | Whole-cell patch clamp | |
| Flecainide | Late INa (LQT-3/ΔKPQ) | Mammalian cells | 19 | Whole-cell patch clamp |
| Peak INa | HEK293 cells expressing Nav1.5 | 5.5[4] | Whole-cell patch clamp | |
| Peak INa | Xenopus oocytes expressing Nav1.5 | 345 (resting), 7.4 (use-dependent) | Two-electrode voltage clamp |
Note: Direct comparative studies of this compound with Ranolazine and Flecainide under identical experimental conditions are limited. The provided data is compiled from various sources and should be interpreted with consideration of the different experimental setups.
Experimental Protocols
The validation of the effects of these compounds on sodium channels is primarily conducted using the whole-cell patch-clamp technique . Below is a detailed methodology for measuring peak and late sodium currents.
Whole-Cell Patch-Clamp Protocol for Measuring Peak and Late Sodium Currents
1. Cell Preparation:
-
HEK293 cells stably expressing the human Nav1.5 sodium channel are commonly used.
-
Alternatively, isolated primary cardiomyocytes (e.g., from guinea pig, rabbit, or human atrial tissue) can be utilized.
-
Cells are cultured on glass coverslips to facilitate mounting on the microscope stage for recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with NaOH. To isolate sodium currents, potassium and calcium channel blockers (e.g., CsCl, CdCl2) can be added.
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, and 10 HEPES. The pH is adjusted to 7.2 with CsOH. ATP and GTP may be added to maintain channel activity.
3. Electrophysiological Recording:
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution are used.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration.
-
Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
4. Voltage-Clamp Protocols:
-
For Peak INa:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) for a short duration (e.g., 50 ms).
-
The peak inward current during these steps represents the peak INa.
-
-
For Late INa:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a long depolarizing pulse (e.g., to -20 mV for 500 ms).
-
The sustained inward current measured towards the end of this long pulse (e.g., between 400 and 500 ms) represents the late INa.
-
To enhance the small late current for easier measurement, a late sodium current enhancer like veratridine or ATX-II can be used.
-
5. Data Analysis:
-
The current amplitude is measured and normalized to the cell capacitance (pA/pF) to account for variations in cell size.
-
Concentration-response curves are generated by applying increasing concentrations of the test compound and measuring the inhibition of the peak or late sodium current.
-
The IC50 value is calculated by fitting the concentration-response data to a Hill equation.
-
To assess use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 1 Hz, 5 Hz) is applied, and the progressive decrease in current amplitude is measured.
Mandatory Visualization
Signaling Pathway of Late Sodium Current-Induced Cellular Pathology
Caption: Signaling cascade initiated by increased late sodium current leading to cardiac arrhythmias.
Experimental Workflow for Validation of Sodium Channel Blockers
Caption: Workflow for the electrophysiological validation of sodium channel blockers.
References
A Cross-Species Comparative Analysis of R 56865 Efficacy in Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the investigational compound R 56865 across various preclinical species. This compound is a benzothiazolamine derivative with potent cardioprotective effects, primarily attributed to its activity as a sodium channel blocker, which indirectly mitigates intracellular calcium overload. This document summarizes key experimental findings, presents quantitative data in a comparative format, and details the experimental protocols utilized in these studies. Furthermore, it offers a comparison with established cardioprotective agents, providing a broader context for its potential therapeutic applications.
Mechanism of Action: Inhibition of Sodium-Dependent Calcium Overload
This compound exerts its cardioprotective effects by targeting the voltage-gated sodium channels in cardiomyocytes. During pathological conditions such as ischemia, these channels can enter a state of persistent activation, leading to an excessive influx of sodium ions (Na+). This intracellular sodium accumulation reverses the direction of the sodium-calcium exchanger (NCX), causing a pathological increase in intracellular calcium concentration ([Ca2+]i). This calcium overload is a critical factor in cell death and the development of arrhythmias. This compound preferentially blocks the aberrant late sodium current, thereby preventing the initial sodium overload and the subsequent calcium-mediated cellular injury.
Cross-Species Efficacy of this compound
The cardioprotective effects of this compound have been evaluated in several animal models of myocardial ischemia-reperfusion injury and arrhythmia. The following tables summarize the key quantitative findings across different species.
Table 1: Efficacy of this compound in Ischemia-Reperfusion Injury Models
| Species | Model | This compound Dose | Key Efficacy Parameters | Results (this compound vs. Control) |
| Rat | In vivo coronary artery ligation and reperfusion | 0.5 and 2 mg/kg i.v. | Incidence of Ventricular Fibrillation (VF) | Abolished reperfusion-induced VF at both doses vs. 75-82% in controls. |
| Isolated heart (Langendorff) | 10⁻⁷ M | Incidence of VF | Reduced reperfusion-induced VF from 75% to 8%. | |
| Guinea Pig | Isolated heart (Langendorff) | 0.1 µM | Left Ventricular Developed Pressure (LVDP) Recovery | Significantly improved post-ischemic LVDP recovery. |
| 0.01-0.1 µM | Incidence of sustained fibrillation | Potently inhibited reperfusion-induced fibrillation. | ||
| Rabbit | In vivo coronary artery ligation and reperfusion | 0.16 mg/kg i.v. | ST-segment elevation | Fully attenuated ischemia-induced ST-segment elevation. |
| 0.16 mg/kg i.v. | Reperfusion arrhythmias | Prevented reperfusion-induced ventricular arrhythmias. | ||
| Pig | In vivo coronary artery occlusion and reperfusion | 0.4 mg/kg i.v. | Infarct size (% of area at risk) | Reduced by 24% (50.8 ± 13% vs. 67.1 ± 16%). |
| 0.4 mg/kg i.v. | Systolic shortening after 24h reperfusion | Improved from 6 ± 8% to 15 ± 9%. |
Table 2: Electrophysiological Effects of this compound
| Species | Preparation | This compound Concentration | Key Electrophysiological Parameter | Effect |
| Guinea Pig | Isolated ventricular cardiomyocytes | 1 µM | Peak Sodium Current (INa) | Decreased peak INa. |
| 10 µM | L-type Calcium Current (ICa,L) | No significant effect. | ||
| Rat | Isolated Purkinje neurons | 0.1 µM | Low-voltage-activated Ca2+ current | Most effective blocker compared to flunarizine and nimodipine. |
Comparison with Alternative Cardioprotective Agents
To provide a comprehensive overview, the efficacy of this compound is compared with other established cardioprotective agents that target ion channels.
Table 3: Comparison of this compound with Other Ion Channel Modulators
| Compound | Primary Mechanism of Action | Species (Model) | Key Efficacy Endpoints |
| This compound | Late Sodium Channel Blocker | Rat, Guinea Pig, Rabbit, Pig (Ischemia-Reperfusion) | Reduced infarct size, antiarrhythmic, improved cardiac function. |
| Ranolazine | Late Sodium Channel Blocker | Rat, Rabbit (Ischemia-Reperfusion) | Reduced infarct size, antiarrhythmic, improved diastolic function. |
| Verapamil | L-type Calcium Channel Blocker | Various (Arrhythmia models) | Rate control in atrial fibrillation, termination of supraventricular tachycardias. |
| Diltiazem | L-type Calcium Channel Blocker | Various (Arrhythmia models) | Rate control in atrial fibrillation, termination of supraventricular tachycardias. |
Detailed Experimental Protocols
Langendorff Isolated Heart Perfusion
This ex vivo technique is crucial for studying the direct effects of compounds on the heart, independent of systemic influences.
Protocol:
-
Animal Preparation: The animal (e.g., rat, guinea pig) is anesthetized, and heparin is administered to prevent blood clotting.
-
Heart Excision: The chest is opened, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Aortic Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner through the aorta with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant temperature (37°C) and pressure.
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 20 minutes) to reach a steady state.
-
Ischemia: Ischemia is induced by stopping the perfusion (global ischemia) or ligating a coronary artery (regional ischemia) for a defined period (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored, and the heart is reperfused for a set duration (e.g., 60-120 minutes). This compound or other compounds are typically administered before ischemia or during reperfusion.
-
Data Acquisition: Hemodynamic parameters such as Left Ventricular Developed Pressure (LVDP), heart rate (HR), and coronary flow are continuously monitored.
Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
This technique allows for the direct measurement of ion channel currents in single heart cells.
Protocol:
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from the ventricles of the heart.
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular environment.
-
Seal Formation: The micropipette is brought into contact with the cell membrane of a single cardiomyocyte, and a high-resistance "giga-seal" is formed.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the entire cell interior.
-
Voltage Clamp: The membrane potential of the cell is controlled ("clamped") at specific voltages using a patch-clamp amplifier.
-
Current Recording: The currents flowing through the ion channels in the cell membrane are recorded in response to the applied voltage protocols. Specific protocols are used to isolate and measure the sodium and calcium currents.
-
Drug Application: this compound or other compounds are applied to the cell via the perfusion system to determine their effects on the recorded currents.
Conclusion
The available data from preclinical studies in rats, guinea pigs, rabbits, and pigs consistently demonstrate the cardioprotective efficacy of this compound in the context of ischemia-reperfusion injury and arrhythmias. Its primary mechanism of action, the inhibition of the late sodium current, effectively prevents the downstream consequences of sodium and calcium overload. While direct cross-species comparisons are limited by variations in experimental design, the collective evidence suggests that this compound is a promising therapeutic candidate for the treatment of ischemic heart disease. Further studies, including those in larger animal models and eventually in humans, are warranted to fully elucidate its clinical potential. The provided experimental protocols serve as a foundation for the design of such future investigations.
A Comparative Analysis of R 56865 and Other Na+/H+ Exchange Inhibitors in Cardioprotection
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of R 56865 and other prominent Na+/H+ exchange (NHE) inhibitors. We delve into their mechanisms of action, present supporting experimental data, and provide detailed methodologies for key experiments.
The Na+/H+ exchanger, particularly the NHE1 isoform, is a critical therapeutic target in cardiovascular medicine. Its overactivation during events like myocardial ischemia contributes to intracellular sodium (Na+) and calcium (Ca2+) overload, leading to cell injury and death. Consequently, the development of NHE inhibitors has been a significant focus of research. This guide will compare the distinct mechanism of this compound with classical NHE inhibitors, offering a comprehensive overview for researchers in the field.
Mechanism of Action: A Tale of Two Strategies
While both this compound and traditional NHE inhibitors aim to mitigate the downstream effects of intracellular Na+ overload, their primary molecular targets differ significantly.
Classical NHE Inhibitors: These compounds, including amiloride derivatives (EIPA), acylguanidines (Cariporide, Eniporide), and bicyclic guanidines (Zoniporide), directly bind to and inhibit the Na+/H+ exchanger.[1][2] This action blocks the exchange of extracellular Na+ for intracellular H+, a process that is exacerbated during ischemic conditions due to intracellular acidosis.[3] The primary therapeutic goal is to prevent the rise in intracellular Na+, which in turn reduces Ca2+ overload via the Na+/Ca2+ exchanger (NCX).[3][4]
This compound: In contrast, this compound is primarily characterized as a potent blocker of the late component of the cardiac sodium current (INaL). Under pathological conditions such as ischemia, the late sodium current is enhanced, leading to a persistent influx of Na+ into the cardiomyocyte.[4][5] By inhibiting this current, this compound effectively prevents the initial intracellular Na+ accumulation, thereby averting the subsequent Ca2+ overload.[6][7] While it is often grouped with Na+ and Ca2+ overload inhibitors, its direct inhibitory effect on NHE isoforms is not its principal mechanism of cardioprotection.[5]
Comparative Performance: A Data-Driven Overview
The following tables summarize the available quantitative data on the inhibitory potency of various compounds. It is important to note the different primary targets of this compound and the other listed inhibitors.
Table 1: Inhibitory Potency of Selected Na+/H+ Exchange Inhibitors
| Compound | Class | Target Isoform(s) | IC50 (NHE1) | Reference(s) |
| Cariporide | Acylguanidine | NHE1 > NHE3 > NHE2 | 50 nM | |
| NHE1 | 8 ± 2 nM (at 138 mM NaCl) | |||
| Eniporide | Acylguanidine | NHE1 | 4.5 nM | [3] |
| T-162559 | Aminoguanidine | NHE1 | 0.96 nM | [3] |
| EMD 84021 | NHE1 | 23 ± 7 nM | ||
| EMD 94309 | NHE1 | 5 ± 1 nM | ||
| EMD 96785 | NHE1 | 9 ± 2 nM |
Table 2: Cardioprotective Effects of this compound in an Ischemia-Reperfusion Model
| Parameter | Control Group | This compound (0.4 mg/kg) | Reference(s) |
| Infarct Size (%) | 67.1 ± 16 | 50.8 ± 13 | [7] |
| Systolic Shortening (%) | 6 ± 8 | 15 ± 9 | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Experimental Protocols
A crucial aspect of comparative analysis is the understanding of the experimental methodologies employed. Below are detailed protocols for key assays used to evaluate NHE inhibitors.
Measurement of Intracellular pH (pHi)
This method is fundamental for assessing the direct activity of NHE inhibitors.
Materials:
-
Isolated cardiomyocytes
-
Hanks' Balanced Salt Solution (HBSS)
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Ammonium chloride (NH4Cl) for acid loading
-
NHE inhibitors (e.g., Cariporide, this compound)
-
Fluorescence microscope with ratio imaging capabilities
Procedure:
-
Cell Loading: Incubate isolated cardiomyocytes with 2-5 µM BCECF-AM in HBSS for 20-30 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Perfuse the cells with a Na+-containing buffer and record the baseline fluorescence ratio (excitation at ~490 nm and ~440 nm, emission at ~535 nm).
-
Acid Loading: Induce intracellular acidosis by perfusing the cells with a buffer containing NH4Cl, followed by a switch to a Na+-free buffer.
-
pHi Recovery: Reintroduce the Na+-containing buffer to initiate pHi recovery via NHE activity.
-
Inhibitor Application: In parallel experiments, add the NHE inhibitor or this compound to the Na+-containing recovery buffer.
-
Data Analysis: Monitor the rate of pHi recovery by tracking the fluorescence ratio. The inhibitory effect is quantified by comparing the rate of recovery in the presence and absence of the compound.
Measurement of Intracellular Na+ Concentration
This assay directly measures the primary consequence of NHE activation and the target of both inhibitory strategies.
Materials:
-
Isolated cardiomyocytes
-
Sodium Green, tetraacetate
-
Pluronic F-127
-
Buffer solutions with varying Na+ concentrations for calibration
-
Gramicidin (ionophore for calibration)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Loading: Load cardiomyocytes with Sodium Green, tetraacetate (typically 5-10 µM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells to remove excess dye.
-
Experimental Treatment: Expose the cells to simulated ischemic conditions in the presence or absence of the test compounds (NHE inhibitors or this compound).
-
Fluorescence Measurement: Measure the fluorescence intensity of Sodium Green (excitation ~488 nm, emission ~525 nm).
-
Calibration: At the end of the experiment, create a calibration curve by treating the cells with buffers of known Na+ concentrations in the presence of gramicidin.
-
Data Analysis: Convert the fluorescence intensity values to intracellular Na+ concentrations using the calibration curve. Compare the changes in intracellular Na+ in treated versus untreated cells.
Conclusion
The landscape of Na+ and Ca2+ overload inhibitors is evolving. While classical NHE inhibitors like Cariporide and Eniporide directly target the Na+/H+ exchanger, compounds such as this compound offer an alternative therapeutic strategy by inhibiting the late sodium current. For researchers and drug developers, the choice of inhibitor will depend on the specific research question and the desired molecular target. The experimental protocols provided herein offer a starting point for the rigorous evaluation and comparison of these and other novel cardioprotective agents.
References
- 1. Attenuation by this compound, a novel cytoprotective drug, of regional myocardial ischemia- and reperfusion-induced electrocardiographic disturbances in anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protective action of R56865 against ouabain-induced intoxication in rat heart isolated atria and ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent and selective inhibition of the human Na+/H+ exchanger isoform NHE1 by a novel aminoguanidine derivative T-162559 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Myocardial protection by this compound: a new principle based on prevention of ion channel pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and functional analysis of the Na+/H+ exchanger - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of R 56865's Cardioprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardioprotective effects of R 56865, a potent inhibitor of intracellular Na+ and Ca2+ overload, with data from various preclinical studies. The information is intended to offer a comprehensive overview of its efficacy in experimental models of myocardial ischemia-reperfusion injury and its potential as a therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative findings from independent preclinical studies on the cardioprotective effects of this compound.
Table 1: Effect of this compound on Myocardial Infarct Size and Function
| Animal Model | Dosage | Timing of Administration | Infarct Size Reduction (%) | Improvement in Systolic Shortening (%) | Citation |
| Porcine | 0.4 mg/kg i.v. | 15 min before ischemia | 24% | 150% (from 6% to 15%) | [1] |
| Rabbit (isolated heart) | 0.63 mg/kg | Before or after ischemia | Histologically well-protected myocardium | Improved recovery of function | [2][3] |
Table 2: Antiarrhythmic Effects of this compound
| Animal Model | Dosage | Ischemia Duration | Reduction in Ventricular Tachycardia (VT) Incidence | Reduction in Ventricular Fibrillation (VF) Incidence | Citation |
| Rat (in vivo) | 2 mg/kg | 30 min | From 100% to 25% | From >50% to 8% | [4] |
| Rat (in vitro) | 10⁻⁷ M | 10 min | From 100% to 42% | From 75% to 8% | [4] |
| Rat (in vitro) | 10⁻⁷ M | 30 min | From 75% to 25% | From 67% to 25% | [4] |
| Rabbit | 0.16 mg/kg | 10 min | Fully attenuated | Fully attenuated | [5][6] |
| Guinea Pig (isolated heart) | 0.01-0.1 µmol/L | 60 min | Potently inhibited | Potently inhibited |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further investigation.
In Vivo Myocardial Ischemia-Reperfusion in a Porcine Model[1]
-
Animal Preparation: Domestic pigs are anesthetized and mechanically ventilated.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is dissected.
-
Ischemia Induction: The LAD is occluded for 45 minutes to induce regional ischemia.
-
Drug Administration: this compound (0.4 mg/kg) is administered intravenously 15 minutes prior to LAD occlusion. A control group receives a vehicle.
-
Reperfusion: The occlusion is released, allowing for 24 hours of reperfusion.
-
Infarct Size Measurement: After 24 hours, the heart is excised. The ischemic area is determined using a dye exclusion technique, and the infarcted tissue is identified using a tetrazolium staining method. Infarct size is expressed as a percentage of the ischemic area.
-
Functional Assessment: Regional systolic shortening is measured using sonomicrometry.
Isolated Langendorff-Perfused Rabbit Heart Model[2][3]
-
Heart Isolation: Rabbits are heparinized and anesthetized. The heart is rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused with Krebs-Henseleit buffer, oxygenated with 95% O2 and 5% CO2, at a constant temperature and pressure.
-
Ischemia Induction: Global normothermic ischemia is induced by stopping the perfusion for 60 minutes.
-
Drug Administration: this compound (0.63 mg/kg) is administered either before the ischemic period or at the onset of reperfusion.
-
Reperfusion: Perfusion is restored for 80 minutes.
-
Functional Assessment: Left ventricular function is monitored throughout the experiment.
-
Histological Analysis: Myocardial tissue is examined for ultrastructural changes and calcium distribution.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound in cardioprotection.
Caption: Experimental workflow for in vivo ischemia-reperfusion studies.
Comparison with Other Cardioprotective Agents
Broader meta-analyses of calcium channel blockers (CCBs) for hypertension have shown varied cardiovascular outcomes compared to other drug classes like diuretics, beta-blockers, ACE inhibitors, and ARBs. For instance, CCBs were found to be more effective than beta-blockers in reducing major cardiovascular events and stroke.[8][9] Compared to ACE inhibitors, CCBs reduced stroke but increased congestive heart failure.[8][9] It is important to note that these comparisons are in the context of long-term hypertension treatment and not acute myocardial ischemia, and they do not specifically include this compound.
The preclinical data for this compound suggests a potent cardioprotective effect in the setting of ischemia-reperfusion injury, primarily through a mechanism that prevents intracellular ion dysregulation.[7] One study suggests that the cardioprotective properties of this compound may be independent of intracellular Na+ overload in the guinea pig heart, indicating a potentially complex mechanism of action.[10]
Conclusion
Independent preclinical studies consistently demonstrate the cardioprotective effects of this compound in various animal models of myocardial ischemia-reperfusion injury. The compound has been shown to reduce infarct size, improve cardiac function, and suppress life-threatening arrhythmias. The primary mechanism of action is believed to be the inhibition of intracellular Na+ and Ca2+ overload.
While these preclinical findings are promising, there is a notable lack of direct comparative studies against other established or investigational cardioprotective agents. Furthermore, no clinical trial data for this compound in a cardioprotective setting is currently available. Future research should focus on direct head-to-head preclinical comparisons and well-designed clinical trials to ascertain the therapeutic potential of this compound relative to other cardioprotective strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Attenuation by this compound, a novel cytoprotective drug, of regional myocardial ischemia- and reperfusion-induced electrocardiographic disturbances in anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a novel porcine ischemia/reperfusion model inducing different ischemia times in bilateral kidneys-effects of hydrogen gas inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Porcine Model of Ischemia-Reperfusion Injury After Cross-Clamping the Thoracic Aorta Revealed Substantial Cardiopulmonary, Thromboinflammatory and Biochemical Changes Without Effect of C1-Inhibitor Treatment [frontiersin.org]
- 5. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. R56865, a potent new antiarrhythmic agent, effective during ischemia and reperfusion in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Ischemia-reperfusion injury with a model of porcine whole-blood ex-vivo lung perfusion [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Ischemia-reperfusion injury with a model of porcine whole-blood ex-vivo lung perfusion - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of R 56865 with Novel Cardioprotective Agents
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cardiovascular drug discovery, the quest for potent cardioprotective agents that can effectively mitigate the damage caused by ischemic events and subsequent reperfusion injury is paramount. This guide provides a detailed comparison of the established cardioprotective agent R 56865 against a new wave of novel therapeutic candidates. While direct head-to-head preclinical or clinical trial data is not yet available in published literature, this document aims to offer a comprehensive overview based on existing experimental evidence for each compound, focusing on their mechanisms of action, reported efficacy in preclinical models, and the experimental protocols utilized in these seminal studies.
This compound: A Sodium Channel Modulator with Cardioprotective Properties
This compound is a benzothiazolamine derivative recognized for its ability to protect cardiac tissue from the deleterious effects of ischemia and reperfusion. Its primary mechanism of action is believed to be the inhibition of the late sodium current (INaL), which becomes pathologically enhanced during ischemia. This inhibition of excessive sodium influx is thought to prevent intracellular calcium overload, a key trigger of cell death and arrhythmias, via the sodium-calcium exchanger (NCX).
Quantitative Data from Preclinical Studies
| Endpoint | Animal Model | This compound Dose | Key Findings |
| Ventricular Arrhythmias | Anesthetized Rats (in vivo) | 2 mg/kg | Reduced incidence of ischemia-induced ventricular tachycardia (VT) from 100% to 25% and ventricular fibrillation (VF) from >50% to 8%. |
| Isolated Rat Hearts (in vitro) | 10-7 M | Decreased reperfusion-induced VT from 100% to 42% and VF from 75% to 8% after 10 min of ischemia. | |
| Infarct Size | Porcine Model of Ischemia/Reperfusion | 0.4 mg/kg (i.v.) | Reduced infarct size by 24% (from 67.1% to 50.8% of the ischemic area). |
| Cardiac Function | Isolated Rat Working Hearts | 10-6 M | Improved recovery of Left Ventricular Pressure (LVP) to 79.6% and Cardiac Output (CO) to 67.2% post-ischemia. |
| Porcine Model of Ischemia/Reperfusion | 0.4 mg/kg (i.v.) | Improved systolic shortening after 24 hours of reperfusion from 6% to 15%. | |
| Triggered Arrhythmias | Rat Cardiac Trabeculae | 1.14 x 10-7 M | Suppressed triggered propagated contractions and terminated triggered arrhythmias. |
Experimental Protocols
In Vivo Model of Myocardial Ischemia-Reperfusion in Anesthetized Rabbits: Male New Zealand White rabbits are anesthetized with sodium pentobarbital. A left thoracotomy is performed, and a branch of the left circumflex coronary artery (LCX) is ligated for 10 minutes to induce regional myocardial ischemia, followed by 20 minutes of reperfusion. This compound (0.02-0.16 mg/kg) or vehicle is administered as an intravenous bolus 5 minutes before coronary artery ligation. Electrocardiogram (ECG) is continuously monitored to assess ST-segment elevation during ischemia and the incidence of ventricular arrhythmias upon reperfusion.
Isolated Cardiac Myocyte Preparation: Ventricular myocytes are isolated from adult guinea pig hearts using a Langendorff-free method. The hearts are perfused with a high-EDTA buffer to inhibit contraction, followed by enzymatic digestion. The isolated myocytes are then used for voltage-clamp experiments to study the effects of this compound on ion currents, such as the transient inward current, under conditions of simulated digitalis toxicity.
Signaling Pathway
Meta-analysis of Preclinical Studies on R 56865: A Comparative Guide
This guide provides a comprehensive comparison of the preclinical data for R 56865, a compound with notable dual activities as both a cardioprotective agent and a first-generation calcimimetic. Its performance is evaluated against relevant alternative compounds, supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective assessment of this compound.
Cardioprotective Effects of this compound
This compound has been investigated for its ability to protect cardiac tissue from an overload of intracellular sodium and calcium, a common pathway in various cardiac pathologies, including digitalis intoxication and ischemia-reperfusion injury.
Comparison with Other Cardioprotective Agents
The primary mechanism of this compound's cardioprotective action involves the modulation of ion channels, particularly sodium channels. This differentiates it from traditional calcium channel blockers.
| Compound | Class | Mechanism of Action | Key Preclinical Findings |
| This compound | Ion Channel Modulator | Inhibits late sodium current (INaL) and Na+/Ca2+ exchange. | Prevents ouabain-induced arrhythmias and mechanical dysfunction[1][2][3]. Reduces ischemia-reperfusion injury. |
| Phenytoin | Antiarrhythmic | Blocks voltage-gated sodium channels. | Also prevents ouabain-induced cardiotoxicity[1]. |
| Nifedipine | Dihydropyridine Calcium Channel Blocker | Blocks L-type calcium channels. | Primarily a vasodilator with limited direct effects on atrioventricular conduction[4][5][6]. |
| Verapamil | Phenylalkylamine Calcium Channel Blocker | Blocks L-type calcium channels. | Depresses atrioventricular nodal conduction and has negative inotropic effects[4][5][7][8]. |
| Diltiazem | Benzothiazepine Calcium Channel Blocker | Blocks L-type calcium channels. | Intermediate effects between nifedipine and verapamil on cardiac conduction and contractility. |
| Flunarizine | Calcium Channel Blocker | Blocks T-type calcium channels. | Primarily used for migraine prophylaxis. |
Experimental Protocols
Ouabain-Induced Cardiotoxicity Model:
-
Objective: To assess the protective effects of a compound against digitalis-induced arrhythmias and contractile dysfunction.
-
Animal Model: Guinea pigs or rabbits.
-
Procedure:
-
Isolated hearts are perfused using a Langendorff apparatus with Krebs-Henseleit solution.
-
Baseline cardiac parameters (e.g., left ventricular developed pressure, heart rate) are recorded.
-
Ouabain is added to the perfusate to induce cardiotoxicity, characterized by arrhythmias and increased diastolic tension.
-
The test compound (e.g., this compound, phenytoin) is administered prior to or concurrently with ouabain.
-
Changes in cardiac function and the incidence and duration of arrhythmias are monitored and compared between treated and untreated groups[1][2].
-
Patch-Clamp Electrophysiology for Ion Channel Analysis:
-
Objective: To measure the effect of a compound on specific ion currents (e.g., late sodium current, calcium current) in isolated cardiomyocytes.
-
Cell Preparation: Cardiomyocytes are enzymatically isolated from ventricular tissue.
-
Procedure:
-
The whole-cell patch-clamp technique is employed to record ion currents.
-
Specific voltage protocols are applied to isolate the current of interest (e.g., a depolarizing pulse from a holding potential of -100 mV to measure the late sodium current)[9][10].
-
The test compound is applied to the bath solution at various concentrations to determine its effect on the ion current.
-
Data analysis involves measuring the peak and late components of the current to quantify the blocking effect of the compound[9][10].
-
Signaling and Experimental Workflow
Caption: Workflow for assessing this compound's cardioprotection.
Caption: this compound's mechanism in preventing cardiotoxicity.
Calcimimetic Effects of this compound
This compound is also recognized as a first-generation calcimimetic, a class of drugs that allosterically modulate the Calcium-Sensing Receptor (CaSR) to regulate parathyroid hormone (PTH) secretion.
Comparison with Other Calcimimetics
The development of calcimimetics has progressed, with newer generations offering improved pharmacokinetic and pharmacodynamic profiles compared to this compound.
| Compound | Generation | Key Characteristics |
| This compound | First | Phenylalkylamine derivative. Demonstrated proof-of-concept for calcimimetics. |
| Cinacalcet (AMG 073) | Second | More potent and orally bioavailable than first-generation compounds. FDA-approved for secondary hyperparathyroidism[11][12][13][14]. |
| Etelcalcetide | Second | Intravenous calcimimetic, offering an alternative for patients with adherence issues. |
| Evocalcet | Second | A newer oral calcimimetic with potentially fewer gastrointestinal side effects. |
A preclinical study in T84 cells suggested that R-568 might be more potent in vitro than cinacalcet in reducing forskolin-induced short-circuit current, an indicator of CFTR-mediated chloride secretion, which is modulated by CaSR activation[11]. However, cinacalcet was chosen for further development due to its favorable safety profile[11].
Experimental Protocols
Measurement of Parathyroid Hormone (PTH) in Rodent Models:
-
Objective: To determine the effect of a calcimimetic compound on circulating PTH levels.
-
Animal Model: Rats with normal renal function or models of chronic kidney disease (e.g., 5/6 nephrectomy).
-
Procedure:
-
Animals are administered the test compound (e.g., this compound, cinacalcet) via oral gavage or another appropriate route.
-
Blood samples are collected at various time points post-administration.
-
Serum or plasma is separated for PTH analysis.
-
PTH levels are quantified using an enzyme-linked immunosorbent assay (ELISA) specific for rat intact PTH[15][16][17][18][19].
-
Dose-response curves can be generated to compare the potency of different compounds[14][20].
-
Signaling Pathway
Caption: CaSR signaling pathway modulated by calcimimetics.
Summary and Conclusion
This compound is a compound with a dual mechanism of action, demonstrating preclinical efficacy as both a cardioprotective agent and a calcimimetic. In the context of cardioprotection, its inhibition of the late sodium current presents a distinct mechanism compared to traditional calcium channel blockers. As a calcimimetic, it served as a foundational compound, though it has been superseded by second-generation agents like cinacalcet, which offer improved clinical utility. This comparative guide highlights the preclinical profile of this compound and provides a framework for its evaluation against alternative therapeutic strategies. Further direct comparative studies would be beneficial for a more definitive positioning of this compound in either therapeutic area.
References
- 1. Effects of this compound and phenytoin on mechanical, biochemical, and morphologic changes during ouabain intoxication in isolated perfused rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protective action of R56865 against ouabain-induced intoxication in rat heart isolated atria and ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound prevents electrical and mechanical signs of ouabain intoxication in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verapamil compared with nifedipine in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the direct effects of nifedipine and verapamil on the electrical activity of the sinoatrial and atrioventricular nodes of the rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of nifedipine on atrioventricular conduction as compared with verapamil. Intracardiac electrophysiological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Slow channel inhibitors verapamil and nifedipine in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative cardiovascular effects of verapamil, nifedipine, and diltiazem during halothane anesthesia in swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Opportunities of Targeting Allosteric Binding Sites on the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Mechanistic analysis for time-dependent effects of cinacalcet on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sceti.co.jp [sceti.co.jp]
- 16. file.elabscience.com [file.elabscience.com]
- 17. kamiyabiomedical.com [kamiyabiomedical.com]
- 18. MICROVUE™ Rat PTH ELISA | QuidelOrtho [quidelortho.com]
- 19. cloud-clone.com [cloud-clone.com]
- 20. Dose response dependency in regulation of acute PTH (1-84) release and suppression in normal humans: a citrate and calcium infusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Protocol for Unidentified Laboratory Reagent R 56865
Disclaimer: The chemical identifier "R 56865" does not correspond to a readily identifiable substance in publicly available chemical databases or safety data sheets. The following procedures are therefore based on established best practices for the handling and disposal of unknown or unlabeled chemicals in a laboratory setting. Treat any unidentified substance as hazardous until its properties are known.
This guide provides essential safety and logistical information for the proper management and disposal of an unidentified chemical, designated here as this compound. The procedural steps outlined below are designed to ensure the safety of all laboratory personnel and maintain compliance with environmental regulations.
Immediate Safety and Handling of Unknown Chemicals
When a chemical cannot be positively identified, it must be treated as a hazardous substance of unknown toxicity.[1] Immediate isolation and clear labeling are critical first steps. Avoid any attempt to characterize the substance unless you are a trained hazardous waste professional.[1] Your institution's Environmental Health and Safety (EHS) office is the primary and essential resource for guidance and assistance in managing and disposing of such materials.[1]
Quantitative Data for Preliminary Hazard Assessment
Before contacting your institution's Environmental Health and Safety (EHS) department, a preliminary, non-invasive assessment can be performed to provide them with as much information as possible. Under no circumstances should the container be opened if it is swollen, compromised, or shows signs of crystal growth around the cap. [2][3]
| Parameter | Observation Method | Potential Hazard Indicated |
| Physical State | Visual inspection through a sealed, clear container. | Solid, Liquid, Gas. |
| Color & Appearance | Visual inspection. | May offer clues to the material's nature.[3] |
| Container Condition | Visual inspection for damage, swelling, or bulging. | Pressurization, reactivity.[3] |
| Crystal Formation | Visual inspection for crystal growth within the liquid or around the cap. | Potential for peroxide formation or other instabilities.[2][3] |
| pH (if safely possible) | Using a long pH strip, carefully touch the outside of the container's cap if there is residue. Do not open the container. | Corrosivity. |
Experimental Protocols for Unknown Chemical Characterization (To be performed by EHS or trained professionals only)
The following are general procedures that may be used by authorized personnel to characterize an unknown chemical for disposal. Laboratory researchers should not perform these tests.
-
Water Reactivity and Solubility Test:
-
A small, representative sample of the unknown liquid is placed in a test tube.
-
A single drop of deionized water is allowed to run down the side of the test tube.
-
Any reaction (e.g., heat, gas evolution) is noted. A positive reaction indicates water reactivity.[2]
-
If no reaction occurs, the solubility and density relative to water are observed.[2]
-
-
Flammability Test:
Step-by-Step Disposal Procedures for this compound (as an Unknown Chemical)
-
Do Not Dispose Down the Drain: Federal, state, and local regulations prohibit the disposal of unknown chemicals via the sanitary sewer.[4]
-
Isolate the Container: Secure the container in a designated and well-ventilated satellite accumulation area, away from incompatible materials.[1][5]
-
Label the Container: Clearly mark the container with a hazardous waste label. In the contents section, write "Unknown Chemical for Disposal (this compound)".[1][6] Include any and all available information about the substance's potential identity.[5]
-
Consult Laboratory Records: Attempt to identify the chemical by reviewing laboratory notebooks, purchase records, and chemical inventories.[1][6] Consult with the Principal Investigator and other lab personnel.[7]
-
Contact Environmental Health and Safety (EHS): Inform your institution's EHS office about the unknown chemical.[1] They will provide specific guidance and arrange for pick-up and disposal. Many institutions require the completion of an "Unknown Chemical Waste Characterization Form".[6][8]
-
Segregation and Storage: While awaiting pickup, store the unknown chemical according to EHS instructions. This may involve placing it in a secondary containment bin.
-
Documentation: Maintain detailed records of all actions taken regarding the unknown chemical, in line with your institution's and regulatory requirements.[1]
Diagram of Disposal Workflow for Unknown Chemical this compound
References
- 1. benchchem.com [benchchem.com]
- 2. uttyler.edu [uttyler.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 7. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 8. 7.17 Unknowns | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Handling Protocols for R 56865
For researchers, scientists, and drug development professionals working with the compound R 56865 (CAS Number: 104606-13-5), a comprehensive understanding of its handling and safety requirements is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
Given the nature of this compound as a research compound and potential pharmaceutical agent, stringent adherence to personal protective equipment protocols is mandatory to prevent accidental exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times when handling this compound to protect against splashes or airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) are required. Gloves should be inspected for integrity before use and changed immediately if contaminated or damaged. |
| Body Protection | A laboratory coat or a disposable gown must be worn to protect the skin and clothing from contamination. |
| Respiratory Protection | In situations where aerosols or dust may be generated, a properly fitted respirator (e.g., N95 or higher) is necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidental spills or exposures.
Handling Workflow:
Caption: A streamlined workflow for the safe handling of this compound in a laboratory setting.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Refer to the supplier's specific recommendations for optimal storage temperature to ensure stability. |
| Container | Keep in the original, tightly sealed container to prevent contamination and degradation. |
| Incompatibilities | Store away from strong oxidizing agents and other incompatible materials as specified in the Safety Data Sheet (SDS). |
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with institutional and local regulations for hazardous chemical waste.
Disposal Workflow:
Caption: A step-by-step process for the safe and compliant disposal of this compound waste.
Key Disposal Considerations:
-
Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in the general trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing paper, must be collected and disposed of as hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.
By strictly adhering to these safety and logistical protocols, researchers can minimize risks and create a secure environment for the handling and use of this compound. Always consult the specific Safety Data Sheet (SDS) for this compound for the most detailed and up-to-date information.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
